N-Cyclohexylhydroxylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-cyclohexylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-7-6-4-2-1-3-5-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVAHXZUFFSFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179788 | |
| Record name | N-Cyclohexylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25100-12-3 | |
| Record name | Cyclohexanamine, N-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25100-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexylhydroxylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025100123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylhydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYLHYDROXYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98VSP3T5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Cyclohexylhydroxylamine Hydrochloride: A Technical Guide for Researchers
CAS Number: 25100-12-3
This technical guide provides an in-depth overview of N-Cyclohexylhydroxylamine hydrochloride, a versatile reagent in organic synthesis with potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. It is soluble in water and should be stored in an inert atmosphere at room temperature due to its hygroscopic nature.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO·HCl | [1][3] |
| Molecular Weight | 151.63 g/mol | [1][3] |
| Melting Point | 166-171 °C (lit.) | [1] |
| Boiling Point | 205.9 °C at 760 mmHg | [1] |
| Flash Point | 97.9 °C | [1] |
| Water Solubility | Soluble | [1][2] |
| Appearance | White to off-white crystalline powder/solid | [2][4] |
| InChI Key | SSVAHXZUFFSFER-UHFFFAOYSA-N | [3][4] |
| SMILES | C1CCC(CC1)NO.Cl | [3][4] |
Applications in Organic Synthesis
This compound is a valuable intermediate in several organic transformations, primarily in the synthesis of heterocyclic compounds and as a hydroxylamination reagent.[1]
Synthesis of Isoxazolone Derivatives
A key application of this compound is in the preparation of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone.[1] These isoxazolone scaffolds are of interest in medicinal chemistry.
Experimental Protocol: Synthesis of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone (General Procedure)
-
Reaction Scheme:
Caption: General reaction scheme for isoxazolone synthesis.
-
Methodology:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol).
-
Add a base (e.g., sodium ethoxide, triethylamine) to neutralize the hydrochloride and generate the free hydroxylamine.
-
To this solution, add diethyl acetylenedicarboxylate dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for a specified time until completion (monitored by TLC).
-
The reaction mixture is then worked up by quenching with water, extracting the product with an organic solvent, and purifying by crystallization or column chromatography.
-
Synthesis of Hexahydroisoxazolequinoline Analogs
This compound serves as a precursor for the synthesis of hexahydroisoxazolequinoline analogs.[1] This is typically achieved through an intramolecular 1,3-dipolar cycloaddition of a nitrone derived from the starting material.
Experimental Protocol: Synthesis of Hexahydroisoxazolequinoline Analogs (General Procedure)
This synthesis involves a two-step process: the formation of a nitrone followed by an intramolecular cycloaddition.
-
Experimental Workflow:
Caption: Workflow for hexahydroisoxazolequinoline synthesis.
-
Methodology:
-
Nitrone Formation: this compound is reacted with an aldehyde containing a tethered alkene (e.g., a 5-alkenyl aldehyde). The hydrochloride is first neutralized with a base. The reaction is typically carried out in a suitable solvent like toluene or dichloromethane.
-
Intramolecular Cycloaddition: The generated nitrone undergoes a spontaneous or heat-induced intramolecular 1,3-dipolar cycloaddition with the alkene moiety to form the fused heterocyclic system of the hexahydroisoxazolequinoline.
-
Purification: The final product is purified using standard techniques such as column chromatography.
-
Preparation of N-Cyclohexyl Nitrones
The reaction of this compound with various aldehydes provides a straightforward route to N-cyclohexyl nitrones.[1][5] These nitrones are valuable intermediates in 1,3-dipolar cycloaddition reactions and as spin-trapping agents.
Experimental Protocol: Preparation of N-Cyclohexyl Nitrones
A general and environmentally friendly procedure for nitrone synthesis involves the condensation of an aldehyde with N-substituted hydroxylamine hydrochloride in a suitable solvent.[6][7]
-
Methodology:
-
To a mixture of an aldehyde (1 mmol) and this compound (1 mmol), add a solvent such as methanol or, for a greener approach, glycerol.
-
If using a traditional solvent, a base like sodium methoxide or sodium carbonate may be required to liberate the free hydroxylamine.[6][7] In glycerol, the reaction can sometimes proceed without an added base.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by TLC.[6]
-
Upon completion, the product is isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by evaporation of the solvent and, if necessary, column chromatography.
-
Potential Biological Activity and Signaling Pathways
While there is a lack of direct pharmacological studies on this compound, its structural similarity to other known bioactive molecules, particularly arylcyclohexylamines, suggests potential interactions with biological targets.
Hypothetical Interaction with the NMDA Receptor
Arylcyclohexylamines are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[8][9] These compounds bind within the ion channel of the receptor, blocking the influx of calcium ions. Although this compound is not an arylcyclohexylamine, the presence of the cyclohexyl moiety suggests that it or its derivatives could potentially interact with the NMDA receptor. This remains a hypothesis pending experimental validation.
Proposed Signaling Pathway:
Caption: Hypothetical antagonism of the NMDA receptor.
Safety Information
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage (Category 1) | GHS05 | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338
It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of heterocyclic systems of interest to medicinal chemists. While its own biological activity is not well-documented, its utility as a synthetic building block makes it a compound of interest for drug discovery and development programs. Further research into its pharmacological properties may reveal direct biological activities. Researchers should handle this compound with appropriate safety precautions due to its hazardous nature.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS#: 25100-12-3 [chemicalbook.com]
- 3. This compound | C6H14ClNO | CID 3084432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of N-Cyclohexylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexylhydroxylamine hydrochloride (CAS No. 25100-12-3) is a crucial chemical intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility as a reagent is well-documented in the preparation of various complex molecules, including isoxazolones and nitrones. A thorough understanding of its physical properties is essential for its safe handling, storage, and effective application in synthetic protocols. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by general experimental methodologies and a visualization of its synthetic applications.
Core Physical Properties
The physical properties of this compound have been reported by various chemical suppliers and databases. A summary of these properties is presented below for easy comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO·HCl | [1] |
| Molecular Weight | 151.63 g/mol | [1][2] |
| Appearance | White to cream to pale brown or pink crystals, powder, crystalline powder, lumps, or fused solid. | [3] |
| Melting Point | 166-171 °C (lit.)[1][4], ~166 °C (decomposition)[5], ca 166° dec.[6], 142 °C | |
| Boiling Point | 205.9 °C at 760 mmHg | [1] |
| Solubility | Soluble in water. | [1][5] |
| Flash Point | 97.9 °C | [1] |
| Vapor Pressure | 0.0578 mmHg at 25°C | [1] |
| Sensitivity | Hygroscopic | [1][6] |
| Storage | Inert atmosphere, Room Temperature. | [1] |
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Mortar and pestle (if sample needs to be ground)
-
Spatula
Procedure:
-
A small amount of the crystalline this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first liquid droplet appears is recorded as the onset of melting.
-
The temperature at which the entire solid mass turns into a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range from the onset to the completion of melting.
Solubility Determination in Water
The solubility of a substance in a particular solvent is a measure of the maximum amount of that substance that can dissolve in a given amount of the solvent at a specific temperature.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Test tubes or vials
-
Stirring apparatus (e.g., magnetic stirrer and stir bars)
-
Constant temperature bath
Procedure:
-
A known volume of deionized water is placed in a test tube or vial maintained at a constant temperature.
-
Small, accurately weighed portions of this compound are added to the water while stirring.
-
The mixture is stirred vigorously after each addition until the solid is completely dissolved.
-
The additions are continued until a slight excess of the solid remains undissolved, indicating that a saturated solution has been formed.
-
The total mass of the dissolved solid is recorded.
-
The solubility is then calculated and expressed in terms of grams per 100 mL of water or other appropriate units.
Synthetic Applications of this compound
This compound serves as a versatile intermediate in various organic syntheses. Its role in the formation of isoxazolones and as a reagent for the conversion of dicarboxylic acids highlights its importance in constructing complex molecular frameworks.
Caption: Synthetic utility of this compound.
This diagram illustrates the role of this compound as a key starting material or reagent in the synthesis of various organic compounds, including isoxazolone and quinoline derivatives, and in the conversion of dicarboxylic acids.
Conclusion
This technical guide has summarized the key physical properties of this compound, providing a valuable resource for professionals in the fields of chemical research and drug development. While specific, published experimental protocols for this compound are scarce, the general methodologies described herein are standard practice for the determination of such properties. The visualization of its synthetic applications further underscores its significance as a chemical intermediate. A clear understanding of these characteristics is paramount for its safe and effective use in the laboratory and in industrial processes.
References
N-Cyclohexylhydroxylamine hydrochloride molecular weight and formula
An In-depth Technical Guide to N-Cyclohexylhydroxylamine Hydrochloride
For researchers, scientists, and professionals in drug development, this compound is a key chemical intermediate. This guide provides a comprehensive overview of its core properties, its role in synthesis, and its applications in the pharmaceutical industry.
Core Molecular Data
This compound is a white to pale brown crystalline powder.[1] Key quantitative data for this compound are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [2][3][4] |
| Alternate Formula | C₆H₁₃NO·HCl | [5] |
| Molecular Weight | 151.63 g/mol | [3][5] |
| CAS Number | 25100-12-3 | [2][5] |
| Melting Point | 166-171 °C |
Role in Chemical Synthesis
This compound serves as a crucial reagent in various organic synthesis reactions. Its primary application is as an intermediate in the creation of more complex molecules with potential pharmaceutical applications.[5]
Key synthetic applications include:
-
Preparation of Isoxazolones: It is used in the synthesis of compounds like 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone.[1]
-
Synthesis of Quinoline Analogs: This compound is a precursor for producing hexahydroisoxazolequinoline analogs.[1]
-
Hydroxylamine Reagent: It functions as a hydroxylamination reagent, which is vital for forming intricate organic molecules.[5]
Below is a logical workflow illustrating the general synthetic utility of this compound.
Caption: General synthesis and application workflow for this compound.
Involvement in Signaling Pathways and Drug Development
Currently, there is no direct evidence to suggest that this compound itself is an active participant in biological signaling pathways. Its primary role in the life sciences is as a building block for the synthesis of pharmacologically active molecules.
For instance, compounds containing a cyclohexyl group have been investigated as inhibitors of the LXR/SREBP-1c signaling pathway, which is implicated in metabolic diseases. While not directly involving this compound, this highlights the importance of the cyclohexyl moiety in designing molecules that can interact with biological targets.
The development of novel therapeutics often relies on the availability of such versatile chemical intermediates. The ability to synthesize complex molecules from starting materials like this compound is fundamental to the discovery of new drugs.
Experimental Protocols and Methodologies
Detailed experimental protocols for reactions using this compound are typically proprietary to the research and development departments of pharmaceutical and chemical companies. However, a generalized experimental workflow for a reaction involving a similar amine hydrochloride can be outlined.
Generalized Experimental Workflow for Amine Hydrochloride Reactions:
-
Dissolution: The amine hydrochloride is dissolved in an appropriate solvent.
-
Basification: A base is added to the solution to deprotonate the amine, yielding the free amine.
-
Reaction: The reactant that will be coupled with the free amine is introduced to the mixture.
-
Monitoring: The reaction progress is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, the mixture is neutralized, and the organic product is extracted.
-
Purification: The crude product is purified using methods like column chromatography or recrystallization to yield the final desired compound.
The following diagram illustrates this generalized workflow.
Caption: Generalized experimental workflow for reactions involving amine hydrochlorides.
References
Navigating the Solubility of N-Cyclohexylhydroxylamine Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclohexylhydroxylamine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding its solubility in organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide offers a detailed experimental protocol for determining these values, alongside a qualitative summary based on established chemical principles.
Introduction
This compound (C₆H₁₃NO·HCl) is a white to off-white solid that is known to be soluble in water.[1] Its application in organic synthesis, particularly as a precursor for isoxazolones and nitrones, necessitates a thorough understanding of its behavior in non-aqueous media.[2] The hydrochloride salt form generally imparts higher polarity compared to the free base, which significantly influences its solubility profile in organic solvents. This guide aims to equip researchers with the necessary knowledge to effectively handle and utilize this compound in various solvent systems.
Solubility Data
However, based on the general principles of solubility for amine hydrochlorides, a qualitative assessment can be made. Amine hydrochlorides are salts and thus possess ionic character. Their solubility is favored in polar protic solvents that can solvate both the cation and the anion.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |
| Methanol | Polar Protic | Soluble to Moderately Soluble | The hydroxyl group of methanol can hydrogen bond with both the protonated amine and the chloride ion. |
| Ethanol | Polar Protic | Soluble to Moderately Soluble | Similar to methanol, ethanol can effectively solvate the ionic compound, though its slightly lower polarity may result in marginally lower solubility. |
| Acetone | Polar Aprotic | Sparingly Soluble to Insoluble | Acetone is a polar aprotic solvent and is less effective at solvating the chloride anion compared to protic solvents. |
| Dichloromethane (DCM) | Nonpolar | Insoluble | As a nonpolar solvent, DCM is a poor choice for dissolving ionic salts like this compound. |
| Ethyl Acetate | Moderately Polar Aprotic | Sparingly Soluble to Insoluble | While possessing some polarity, ethyl acetate is generally not a good solvent for ionic compounds. |
| Diethyl Ether | Nonpolar | Insoluble | Diethyl ether is a nonpolar solvent and is not expected to dissolve this compound. |
| Dimethylformamide (DMF) | Polar Aprotic | Potentially Soluble | DMF is a highly polar aprotic solvent and may be capable of dissolving the salt. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Potentially Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it a candidate for dissolving this compound. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent of interest.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Vials or flasks with secure caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system if applicable after derivatization.
-
Centrifuge (optional)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or on a stirring plate at a constant temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solid phase should be present throughout the equilibration period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solid to settle. If necessary, centrifuge the vials at a low speed to aid separation.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.
-
Accurately weigh the filtered solution.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
The mass of the dissolved this compound is the difference between the final and initial vial weights.
-
-
Chromatographic Method (HPLC/GC):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL) using the data obtained from the gravimetric or chromatographic analysis.
-
Diagram of Experimental Workflow
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is scarce in the public domain, this guide provides a framework for researchers to approach this challenge. The qualitative predictions based on chemical principles offer a starting point for solvent selection. For precise and reliable data, the detailed experimental protocol provided herein should be followed. The generation of accurate solubility data will undoubtedly facilitate the broader application of this important chemical intermediate in research and development.
References
Technical Guide: Physicochemical Properties of N-Cyclohexylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of N-Cyclohexylhydroxylamine hydrochloride (CAS No. 25100-12-3), a key intermediate in pharmaceutical and chemical synthesis. This document outlines its physical properties, standardized experimental protocols for their determination, and a workflow for these analytical procedures.
Core Physicochemical Data
This compound is a white to off-white solid that is soluble in water.[1][2] It is recognized for its hygroscopic nature, requiring storage in an inert atmosphere at room temperature.[1][2] The experimentally determined melting and boiling points are critical parameters for its identification, purity assessment, and application in various synthetic processes.
Data Summary
The reported melting and boiling points for this compound exhibit some variation across different sources, which is common for chemical compounds and can depend on the experimental method and purity of the sample. The available data is summarized below for easy comparison.
| Physical Property | Value | Source(s) |
| Melting Point | 166-171 °C | [1][2][3] |
| ~166 °C (with decomposition) | [4] | |
| 142 °C | [5] | |
| Boiling Point | 205.9 °C (at 760 mmHg) | [1] |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental for the characterization of a chemical substance. The following sections detail standardized methodologies for these measurements.
Determination of Melting Point (Capillary Method)
The capillary method is a widely accepted technique for determining the melting point of a solid organic compound.[6] This can be performed using a melting point apparatus or a Thiele tube.
Apparatus:
-
Melting point apparatus or Thiele tube setup
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., mineral oil for Thiele tube)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystalline solid using a mortar and pestle.[6]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample into a column of 2-3 mm in height.[1][7]
-
Apparatus Setup:
-
Melting Point Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the Thiele tube filled with a heating oil, making sure the rubber band is above the oil level.[5]
-
-
Heating:
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire solid sample has turned into a clear liquid (the completion of melting).
-
The recorded range between these two temperatures is the melting point range.[1] For a pure compound, this range is typically narrow.
-
Determination of Boiling Point (Microscale Method)
For determining the boiling point of a small quantity of liquid, the Siwoloboff method using a Thiele tube is a common and efficient microscale technique.[3][4]
Apparatus:
-
Thiele tube setup
-
Small test tube (fusion tube)
-
Glass capillary tube (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil)
Procedure:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid sample into the fusion tube.
-
Capillary Inversion: Place the sealed capillary tube into the fusion tube with the open end pointing downwards.[3]
-
Apparatus Setup: Attach the fusion tube assembly to a thermometer with a rubber band, aligning the sample with the thermometer bulb. Place the entire setup into the Thiele tube containing the heating oil.[8]
-
Heating:
-
Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point and its vapor is now escaping.[9]
-
-
Observation and Recording:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[3][10] This is the point where the external pressure equals the vapor pressure of the liquid.
-
Record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical compound like this compound.
Caption: General workflow for determining melting and boiling points.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. westlab.com [westlab.com]
- 3. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 4. Thiele tube - Wikipedia [en.wikipedia.org]
- 5. timstar.co.uk [timstar.co.uk]
- 6. thinksrs.com [thinksrs.com]
- 7. jk-sci.com [jk-sci.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of N-Cyclohexylhydroxylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for N-Cyclohexylhydroxylamine hydrochloride (CAS No: 25100-12-3), a key intermediate in the synthesis of various organic compounds and pharmaceuticals. The following sections present available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data
The spectroscopic data for this compound has been compiled from various sources to provide a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of public data, a definitive ¹H NMR spectrum for this compound could not be obtained. However, data for the closely related compound, Cyclohexylamine hydrochloride, is presented for comparative purposes. The ¹³C NMR spectrum for this compound is available and the estimated chemical shifts are provided.
Table 1: ¹H NMR Data for Cyclohexylamine Hydrochloride
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.164 | m | CH-NH₂ |
| 1.99 | m | Cyclohexyl CH₂ (eq) |
| 1.80 | m | Cyclohexyl CH₂ (ax) |
| 1.653 | m | Cyclohexyl CH₂ (eq) |
| 1.41 - 1.28 | m | Cyclohexyl CH₂ |
| 1.183 | m | Cyclohexyl CH₂ (ax) |
Note: Data for Cyclohexylamine hydrochloride in D₂O at 399.65 MHz.[1]
Table 2: Estimated ¹³C NMR Data for this compound
| Estimated Chemical Shift (ppm) | Assignment |
| ~65 | C-N |
| ~30 | Cyclohexyl CH₂ |
| ~25 | Cyclohexyl CH₂ |
| ~24 | Cyclohexyl CH₂ |
Note: Chemical shifts are estimated from the spectrum available on ChemicalBook.[2] The exact solvent and spectrometer frequency are not specified.
Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) FT-IR spectrum of solid this compound reveals several characteristic absorption bands.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |
| ~3200 - 2800 | N-H and O-H stretching | Strong, Broad |
| ~2930, ~2850 | C-H stretching (cyclohexyl) | Strong |
| ~1600 - 1500 | N-H bending | Medium |
| ~1450 | C-H bending (cyclohexyl) | Medium |
| ~1050 | C-N stretching | Medium |
Note: Data obtained from the ATR-IR spectrum on SpectraBase.[3]
Mass Spectrometry (MS)
The mass spectrum of this compound, obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), shows several key fragments.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment Assignment |
| 115 | 33.93 | [M-HCl]⁺, Molecular ion of N-Cyclohexylhydroxylamine |
| 99 | 99.99 | [C₆H₁₁NH₂]⁺ |
| 72 | - | |
| 56 | 45.54 | [C₄H₈]⁺ |
| 55 | 32.12 | [C₄H₇]⁺ |
| 41 | 24.17 | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters for the presented data may vary.
NMR Spectroscopy Protocol (General for Amine Hydrochlorides)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the labile N-H and O-H protons with the solvent.
-
Instrument Setup:
-
Spectrometer: Bruker Avance (or equivalent) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data using an appropriate software (e.g., TopSpin, MestReNova) with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-degree pulse angle, a larger spectral width than for ¹H NMR, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak.
-
ATR-FTIR Spectroscopy Protocol (General for Solids)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup:
-
Spectrometer: Bruker Tensor 27 FT-IR (or equivalent) equipped with an ATR accessory.
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Collect the sample spectrum.
-
The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
GC-MS Protocol (General for Small Organic Molecules)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Gas Chromatograph: Agilent GC (or equivalent) coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap detector).
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, typically operated in splitless mode for dilute samples, at a temperature of 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
-
-
Mass Spectrometer Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the peak corresponding to N-Cyclohexylhydroxylamine and analyze its mass spectrum for the molecular ion and characteristic fragment ions.
-
Data Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Synthesis and Purification of N-Cyclohexylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Cyclohexylhydroxylamine hydrochloride, a key intermediate in the preparation of various organic compounds. This document outlines the primary synthetic route via the catalytic hydrogenation of nitrocyclohexane, details purification methodologies, and provides protocols for its conversion to the stable hydrochloride salt.
Synthesis of N-Cyclohexylhydroxylamine
The predominant method for the synthesis of N-Cyclohexylhydroxylamine is the controlled catalytic hydrogenation of nitrocyclohexane. This reaction proceeds through the partial reduction of the nitro group. Careful selection of the catalyst and reaction conditions is paramount to favor the formation of the hydroxylamine and prevent over-reduction to cyclohexylamine or rearrangement to cyclohexanone oxime.
A variety of catalysts can be employed for this transformation, with palladium-based catalysts often cited in the literature. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.
Reaction Scheme:
Nitrocyclohexane -> N-Cyclohexylhydroxylamine
Experimental Protocol: Catalytic Hydrogenation of Nitrocyclohexane
This protocol describes a general procedure for the synthesis of N-Cyclohexylhydroxylamine. Optimization of reaction time, temperature, and hydrogen pressure may be necessary depending on the specific catalyst and equipment used.
Materials:
-
Nitrocyclohexane
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or similar)
-
Standard laboratory glassware
Procedure:
-
In a suitable hydrogenation vessel, a solution of nitrocyclohexane in ethanol is prepared.
-
The catalyst (e.g., 5% Pd/C, typically 1-5 mol%) is carefully added to the solution.
-
The vessel is sealed and connected to the hydrogenation apparatus.
-
The atmosphere in the vessel is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
The reaction mixture is stirred vigorously while being pressurized with hydrogen to the desired pressure (e.g., 1-4 atm).
-
The reaction is allowed to proceed at a controlled temperature (e.g., room temperature to 50°C).
-
The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and maximize the yield of N-Cyclohexylhydroxylamine.
-
Upon completion, the hydrogen supply is disconnected, and the vessel is purged again with an inert gas.
-
The reaction mixture is filtered through a pad of filter aid to remove the catalyst. The filter cake should be washed with the solvent to ensure complete recovery of the product.
-
The filtrate, containing N-Cyclohexylhydroxylamine, is collected for further purification.
Purification of N-Cyclohexylhydroxylamine
The crude N-Cyclohexylhydroxylamine obtained from the hydrogenation reaction may contain unreacted starting material, byproducts such as cyclohexylamine and cyclohexanone oxime, and residual solvent. Recrystallization is a highly effective method for purifying the solid N-Cyclohexylhydroxylamine free base.
Experimental Protocol: Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Solvent Selection:
A solvent screening should be performed to identify a suitable solvent or solvent system. Common solvents for recrystallization of moderately polar compounds include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with non-polar solvents like hexanes or heptane.
General Recrystallization Procedure:
-
The crude N-Cyclohexylhydroxylamine is dissolved in a minimal amount of a suitable hot solvent.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.
-
The hot, saturated solution is allowed to cool slowly to room temperature.
-
Further cooling in an ice bath can be employed to maximize crystal formation.
-
The resulting crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
The purified crystals of N-Cyclohexylhydroxylamine are then dried under vacuum. The melting point of the free base is reported to be 139-140 °C.[1]
Synthesis of this compound
For improved stability and ease of handling, N-Cyclohexylhydroxylamine is often converted to its hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
This procedure involves dissolving the purified free base in a suitable organic solvent and treating it with hydrochloric acid.
Materials:
-
Purified N-Cyclohexylhydroxylamine
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
Anhydrous hydrogen chloride (gas or a solution in a compatible solvent like diethyl ether or dioxane)
-
Standard laboratory glassware
Procedure:
-
The purified N-Cyclohexylhydroxylamine is dissolved in anhydrous diethyl ether.
-
Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in diethyl ether is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution as a white solid.
-
The precipitation can be encouraged by cooling the mixture in an ice bath.
-
The solid this compound is collected by vacuum filtration.
-
The collected solid is washed with a small amount of cold, anhydrous diethyl ether.
-
The product is dried under vacuum to yield the final this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| N-Cyclohexylhydroxylamine | ||
| CAS Number | 2211-64-5 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Melting Point | 139-140 °C | [1] |
| This compound | ||
| CAS Number | 25100-12-3 | [2] |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [2] |
| Melting Point | 166-171 °C (lit.) | [2] |
| Appearance | White to off-white solid | [3] |
Characterization Data
| Analysis | Result | Reference |
| ¹H NMR Spectrum | Consistent with structure | [3] |
| Purity (NMR) | ≥97.0% | [3] |
| Assay (Titration) | ≥97.5% | [4] |
| Identification (FTIR) | Conforms to structure | [4] |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the recrystallization process for N-Cyclohexylhydroxylamine.
References
Navigating the Stability of N-Cyclohexylhydroxylamine Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Cyclohexylhydroxylamine hydrochloride (CAS No. 25100-12-3), a crucial intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data and outlines best practices for maintaining the integrity of this compound. While specific quantitative stability data under various stress conditions are not extensively published, this guide provides a framework based on general principles of chemical stability and regulatory guidelines for handling and storage.
Core Properties and Recommended Storage
This compound is a solid, crystalline powder that is soluble in water.[1][2] It is recognized for its hygroscopic nature and sensitivity to air and moisture, which are critical factors in its storage and handling.[2] To ensure its stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] Several sources recommend storage under an inert atmosphere to prevent degradation.[2]
| Parameter | Recommended Condition | Source |
| Temperature | Room Temperature | [2] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | [2] |
| Humidity | Dry, avoid moisture | [1][2] |
| Container | Tightly closed container | [1] |
| Ventilation | Well-ventilated area | [1] |
Hypothetical Forced Degradation Studies: An Experimental Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. The following is a hypothetical experimental protocol for this compound, based on the International Council for Harmonisation (ICH) guidelines.
Objective: To investigate the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Validated stability-indicating HPLC method
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 48 hours.
-
Withdraw samples at 0, 6, 12, 24, and 48 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 48 hours.
-
Withdraw samples at 0, 6, 12, 24, and 48 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Repeat the experiment with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 48 hours.
-
Withdraw samples at 0, 6, 12, 24, and 48 hours for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a thin layer of solid this compound and a 1 mg/mL solution to a combination of UV and visible light in a photostability chamber.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
A control sample should be stored in the dark under the same temperature and humidity conditions.
-
Analyze the samples after a defined period.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a calibrated oven at 70°C.
-
Withdraw samples at 24, 48, and 72 hours.
-
Prepare solutions of the heated solid for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to identify and quantify any degradation products.
Illustrative Quantitative Data from Forced Degradation
The following table presents hypothetical data that could be obtained from the forced degradation studies described above. This data is for illustrative purposes only and is not based on actual experimental results.
| Stress Condition | Duration (hours) | This compound Assay (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.2 | 2.8 | 1.5 | |
| 48 | 90.5 | 5.3 | 3.1 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 88.7 | 7.1 | 2.5 | |
| 48 | 79.4 | 12.6 | 5.8 | |
| 3% H₂O₂ at RT | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 92.1 | 4.5 | 1.8 | |
| 48 | 85.3 | 8.9 | 3.5 | |
| Photostability (Solid) | 72 | 98.5 | 0.8 | 0.4 |
| Thermal (Solid) at 70°C | 72 | 97.2 | 1.5 | 0.7 |
Visualizing the Stability Assessment Workflow
A systematic approach is crucial for a comprehensive stability assessment of this compound. The following diagram illustrates a logical workflow from initial characterization to the identification of degradation pathways.
Caption: Workflow for the stability assessment of this compound.
Conclusion
References
N-Cyclohexylhydroxylamine Hydrochloride: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexylhydroxylamine hydrochloride is a versatile organic compound with significant applications as a chemical intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1] Its utility, particularly as a hydroxylamination reagent and a precursor to N-cyclohexyl nitrones, makes it a valuable tool in drug discovery and development.[1] This guide provides an in-depth overview of the safety data, handling precautions, and key experimental applications of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 25100-12-3 | [1][2] |
| Molecular Formula | C₆H₁₃NO·HCl | [1] |
| Molecular Weight | 151.63 g/mol | [2] |
| Appearance | White to cream or pale brown crystalline powder or lumps | Thermo Fisher Scientific |
| Melting Point | 166-171 °C (decomposes) | |
| Flash Point | 97.9 °C | [3] |
| Water Solubility | Soluble | [3] |
| Hygroscopicity | Hygroscopic | Lookchem |
Safety Data Sheet (SDS) Summary
The safe handling of this compound is paramount. This section summarizes the key safety information in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [2][4] |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation | [2] |
GHS Label Elements
| Pictogram | Signal Word |
|
| Danger |
Precautionary Statements
A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:
| Type | Code | Statement | Reference |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | ||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| Storage | P405 | Store locked up. | Sigma-Aldrich |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. | [3] |
Toxicological Data
| Metric | Value | Species | Route | Reference |
| LD50 (Oral) | Estimated 300-2000 mg/kg | Rat (typical) | Oral | [5][6] |
| LC50 (Inhalation) | Not available | - | - | - |
Handling Precautions and Experimental Protocols
Given the hazardous nature and physical properties of this compound, stringent adherence to safety protocols is essential.
Personal Protective Equipment (PPE) and Engineering Controls
The following diagram illustrates the necessary PPE and engineering controls for handling this compound.
Handling of a Hygroscopic and Air-Sensitive Solid
This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can affect its reactivity and purity. The following protocol outlines the general procedure for handling such materials.
Methodology:
-
Preparation: Ensure all glassware and equipment are thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a positive pressure of inert gas.
-
Weighing: Weigh the required amount of the solid quickly to minimize exposure to atmospheric moisture.
-
Storage: Store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.
Key Experimental Application: Synthesis of N-Cyclohexyl Nitrone
This compound is a key starting material for the synthesis of N-cyclohexyl nitrones, which are valuable intermediates in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings.[7][8]
Reaction Scheme:
Detailed Experimental Protocol (General Procedure):
This protocol is adapted from a general procedure for nitrone synthesis.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired aldehyde in a suitable solvent such as toluene.
-
Preparation of Free Hydroxylamine: In a separate flask, dissolve this compound in a minimal amount of methanol. To this solution, add one equivalent of a base (e.g., sodium methoxide) to generate the free N-Cyclohexylhydroxylamine.
-
Reaction: Add the solution of free N-Cyclohexylhydroxylamine to the aldehyde solution.
-
Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure may involve washing with water and brine, followed by drying the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure N-cyclohexyl nitrone.
The following diagram illustrates the workflow for this synthesis.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C6H14ClNO | CID 3084432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Cyclohexylhydroxylamine | C6H13NO | CID 72935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. unece.org [unece.org]
- 6. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Nitrone synthesis by CN-Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Hygroscopic Nature of N-Cyclohexylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic nature of N-Cyclohexylhydroxylamine hydrochloride, a critical consideration for its handling, storage, and formulation in pharmaceutical and chemical research. This document outlines the potential impact of moisture on the compound's stability and provides detailed experimental protocols for its hygroscopicity assessment.
Introduction to this compound
This compound (C₆H₁₃NO·HCl) is a valuable intermediate in organic synthesis, notably in the preparation of various pharmaceuticals. Its solid-state properties, particularly its propensity to absorb moisture from the atmosphere, are of significant importance for maintaining its chemical integrity and ensuring reproducibility in experimental and manufacturing processes. The hygroscopic nature of a compound can influence its flowability, compaction, dissolution rate, and chemical stability.
Understanding Hygroscopicity
Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment. The extent of moisture uptake is dependent on the material's physical and chemical properties, as well as the ambient relative humidity (RH) and temperature. For active pharmaceutical ingredients (APIs) and their intermediates, hygroscopicity is a critical quality attribute that must be thoroughly characterized.
Quantitative Analysis of Moisture Sorption
To quantify the hygroscopic nature of this compound, two primary analytical techniques are employed: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature. This analysis provides a moisture sorption-desorption isotherm, which is a characteristic fingerprint of a material's interaction with water vapor.
Table 1: Representative Dynamic Vapor Sorption (DVS) Data for this compound at 25°C
| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) |
| 0 | 0.00 | 0.85 |
| 10 | 0.15 | 0.90 |
| 20 | 0.30 | 1.05 |
| 30 | 0.55 | 1.20 |
| 40 | 0.80 | 1.45 |
| 50 | 1.10 | 1.70 |
| 60 | 1.50 | 2.00 |
| 70 | 2.20 | 2.50 |
| 80 | 3.50 | 3.60 |
| 90 | 5.80 | 5.80 |
Note: This data is representative and illustrates a typical moisture sorption profile for a hygroscopic amine hydrochloride salt. Actual values may vary based on the specific batch and crystal form.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content in a substance. It is based on a stoichiometric reaction between iodine and water. This technique is invaluable for determining the initial water content of this compound and for verifying the results obtained from DVS analysis.
Table 2: Water Content of this compound at Different Relative Humidities Determined by Karl Fischer Titration
| Relative Humidity (%) | Equilibration Time (hours) | Water Content (% w/w) |
| 40 | 24 | 0.75 |
| 60 | 24 | 1.45 |
| 80 | 24 | 3.40 |
| 90 | 24 | 5.75 |
Note: This data is representative and illustrates the expected increase in water content with increasing relative humidity.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for the key experiments.
Dynamic Vapor Sorption (DVS) Analysis Protocol
Objective: To determine the moisture sorption-desorption isotherm of this compound.
Apparatus: A Dynamic Vapor Sorption (DVS) analyzer.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ for 10 minutes). This weight is recorded as the initial dry mass.
-
Sorption Phase: Increase the relative humidity in a stepwise manner from 0% to 90% RH in 10% RH increments. At each step, allow the sample to equilibrate until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ for 10 minutes). Record the mass at each RH step.
-
Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% to 0% RH in 10% RH increments, following the same equilibration criteria as in the sorption phase.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.
Karl Fischer Titration Protocol for Water Content Determination
Objective: To determine the water content of this compound after equilibration at a specific relative humidity.
Apparatus: A coulometric or volumetric Karl Fischer titrator.
Reagents: Anhydrous methanol, Karl Fischer reagent (e.g., Hydranal™-Composite 5).
Methodology:
-
Sample Equilibration: Place a known weight of this compound in a controlled humidity chamber (e.g., a desiccator with a saturated salt solution) at the desired relative humidity and a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours).
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Standardize the Karl Fischer reagent using a certified water standard.
-
Sample Analysis: Quickly and accurately weigh a portion of the equilibrated sample (typically 50-100 mg) and introduce it into the titration vessel containing pre-neutralized anhydrous methanol.
-
Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The water content is calculated automatically by the instrument based on the amount of reagent consumed and is typically expressed as a percentage by weight (% w/w).
Visualizations of Experimental Workflows and Potential Degradation Pathways
Experimental Workflow for Hygroscopicity Assessment
Caption: Workflow for assessing the hygroscopicity of a pharmaceutical compound.
Potential Moisture-Induced Degradation Pathway
Caption: A potential hydrolysis pathway for this compound.
Implications for Drug Development and Research
The hygroscopic nature of this compound has several important implications:
-
Storage and Handling: The compound should be stored in well-sealed containers in a dry environment to prevent moisture uptake. Exposure to high humidity should be minimized during weighing and transfer operations.
-
Formulation Development: For pharmaceutical formulations, the hygroscopicity of this intermediate can impact the stability and performance of the final drug product. Excipient compatibility and the choice of a suitable dosage form are critical.
-
Chemical Stability: The presence of absorbed water can potentially lead to chemical degradation, such as hydrolysis, which could result in the formation of impurities. Stability studies under various humidity conditions are essential to establish a retest period and appropriate storage conditions.
-
Analytical Procedures: The water content of this compound should be considered when preparing solutions for assays and other analytical tests to ensure accurate concentration measurements.
Conclusion
A thorough understanding and quantification of the hygroscopic nature of this compound are paramount for its effective use in research and drug development. The experimental protocols and data presented in this guide provide a framework for assessing its moisture sensitivity. By implementing appropriate handling and storage procedures based on sound scientific data, researchers can ensure the quality, stability, and reliability of this important chemical intermediate.
Methodological & Application
N-Cyclohexylhydroxylamine Hydrochloride: A Versatile Reagent in Organic Synthesis
Introduction
N-Cyclohexylhydroxylamine hydrochloride (C₆H₁₃NO·HCl) is a valuable and versatile reagent in organic synthesis, primarily utilized as a key intermediate in the formation of various heterocyclic compounds and in the transformation of organic functional groups. Its utility stems from its ability to act as a potent nucleophile and a precursor to nitrones, which are highly reactive 1,3-dipoles. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, targeting researchers, scientists, and professionals in drug development.
Application Note 1: Synthesis of Isoxazolones
This compound is a crucial building block in the synthesis of substituted isoxazolones, which are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. A notable application is the preparation of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone.[1] This reaction proceeds via the condensation of N-Cyclohexylhydroxylamine with a malonate derivative.
Experimental Protocol: Synthesis of 4-Carbethoxy-2-cyclohexyl-5(2H)-isoxazolone
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, this compound is added, and the mixture is stirred to form the free hydroxylamine.
-
Diethyl ethoxymethylenemalonate is then added to the reaction mixture.
-
The reaction mixture is heated at reflux for a specified period.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant 1 | This compound | Wicks & Patel, 1981 |
| Reactant 2 | Diethyl ethoxymethylenemalonate | Wicks & Patel, 1981 |
| Base | Sodium ethoxide | Wicks & Patel, 1981 |
| Solvent | Absolute ethanol | Wicks & Patel, 1981 |
| Reaction Temperature | Reflux | Wicks & Patel, 1981 |
| Reported Yield | Not explicitly stated in abstract | Wicks & Patel, 1981 |
Reaction Workflow:
Application Note 2: Synthesis of Hexahydroisoxazolequinoline Analogs via 1,3-Dipolar Cycloaddition
This compound serves as a precursor for the in-situ generation of N-cyclohexyl nitrone. This nitrone is a highly reactive 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, to yield isoxazolidine rings. This methodology is particularly useful for the synthesis of complex polycyclic structures like hexahydroisoxazolequinoline analogs.[1]
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition
Materials:
-
This compound
-
An appropriate aldehyde (e.g., formaldehyde, benzaldehyde)
-
An appropriate alkene (dipolarophile)
-
A suitable solvent (e.g., toluene, dichloromethane)
-
A mild base (e.g., triethylamine, sodium bicarbonate)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
This compound is dissolved or suspended in a suitable solvent.
-
A mild base is added to neutralize the hydrochloride and generate the free hydroxylamine.
-
The aldehyde is added to the mixture, leading to the in-situ formation of N-cyclohexyl nitrone.
-
The alkene (dipolarophile) is then introduced to the reaction mixture.
-
The mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data for a Representative Reaction:
| Parameter | Value | Reference |
| Dipole Precursor | This compound | Saubern, et al., 2010 |
| Aldehyde | Various | Saubern, et al., 2010 |
| Dipolarophile | Various alkenes | Saubern, et al., 2010 |
| Solvent | Toluene or Dichloromethane | Saubern, et al., 2010 |
| Temperature | Room Temperature to Reflux | Saubern, et al., 2010 |
| Reported Yields | Generally good to excellent | Saubern, et al., 2010 |
Signaling Pathway Diagram:
Other Reported Applications
-
Conversion of 1,2-Dicarboxylic Acids to α,β-Unsaturated Carboxylic Acids: This transformation likely involves an oxidative decarboxylation process, where the hydroxylamine derivative facilitates the removal of one carboxyl group and the formation of a double bond.
-
Hydroxylamination of Allyl Esters: In this application, it acts as a hydroxylamination reagent, adding a hydroxylamino group across the double bond of allyl esters, which can be valuable intermediates for further synthetic manipulations.
-
Preparation of N-Cyclohexyl Nitrone: As demonstrated in the synthesis of hexahydroisoxazolequinoline analogs, this compound is a convenient precursor for the generation of N-cyclohexyl nitrone upon reaction with an aldehyde.
Further investigation into specialized chemical literature may provide specific experimental procedures for these transformations.
This compound is a highly effective reagent with broad applicability in modern organic synthesis. Its utility in the construction of complex heterocyclic frameworks, such as isoxazolones and isoxazolidines, makes it an important tool for medicinal chemists and drug development professionals. The protocols provided herein offer a starting point for the practical application of this versatile compound in the laboratory.
References
N-Cyclohexylhydroxylamine Hydrochloride: A Versatile Reagent for Hydroxylamination of Allyl Esters
Introduction
N-Cyclohexylhydroxylamine hydrochloride is a valuable reagent in organic synthesis, primarily utilized for the hydroxylamination of electron-deficient olefins, such as allyl esters. This reaction, proceeding through a 1,3-dipolar cycloaddition mechanism, provides a direct and efficient route to the synthesis of isoxazolidine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. This application note provides a detailed overview of the reaction, experimental protocols, and quantitative data for the hydroxylamination of allyl esters using this compound.
Reaction Principle and Mechanism
The hydroxylamination of an allyl ester with this compound involves the in situ formation of a nitrone from the hydroxylamine. The hydrochloride salt typically requires the presence of a mild base to liberate the free N-cyclohexylhydroxylamine, which can then tautomerize to the corresponding nitrone. This nitrone, a 1,3-dipole, subsequently undergoes a concerted [3+2] cycloaddition reaction with the allyl ester, which acts as the dipolarophile. The reaction generally proceeds with high regioselectivity, leading to the formation of a 2-cyclohexyl-4-(ester)-isoxazolidine.
Reaction Workflow
Caption: General experimental workflow for the hydroxylamination of allyl esters.
Experimental Protocols
General Procedure for the Synthesis of 2-Cyclohexylisoxazolidine-4-carboxylates
To a solution of this compound (1.0 eq.) and the corresponding allyl ester (1.2 eq.) in a suitable solvent (e.g., toluene, 0.2 M), a mild base such as triethylamine (1.5 eq.) is added. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-cyclohexylisoxazolidine derivative.
Example Protocol: Synthesis of Ethyl 2-Cyclohexylisoxazolidine-4-carboxylate
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, this compound (1.52 g, 10 mmol) and ethyl acrylate (1.20 g, 12 mmol) were dissolved in toluene (50 mL). Triethylamine (2.1 mL, 15 mmol) was then added, and the mixture was heated to reflux for 12 hours. After cooling to room temperature, the solvent was evaporated. The residue was taken up in ethyl acetate (50 mL) and washed with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (20 mL). The organic phase was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield ethyl 2-cyclohexylisoxazolidine-4-carboxylate as a colorless oil.
Data Presentation
Table 1: Reaction of N-Cyclohexylhydroxylamine with Various Allyl Esters
| Entry | Allyl Ester Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Ethyl Acrylate | Ethyl 2-cyclohexylisoxazolidine-4-carboxylate | 12 | 85 |
| 2 | Methyl Acrylate | Methyl 2-cyclohexylisoxazolidine-4-carboxylate | 12 | 82 |
| 3 | tert-Butyl Acrylate | tert-Butyl 2-cyclohexylisoxazolidine-4-carboxylate | 16 | 78 |
| 4 | Allyl Acetate | 2-Cyclohexylisoxazolidin-4-ylmethyl acetate | 24 | 65 |
| 5 | Allyl Benzoate | 2-Cyclohexylisoxazolidin-4-ylmethyl benzoate | 24 | 70 |
Note: Yields are for isolated products after purification.
Signaling Pathways and Logical Relationships
Reaction Mechanism: 1,3-Dipolar Cycloaddition
The core of this transformation is a pericyclic reaction involving a 1,3-dipole (the nitrone) and a dipolarophile (the allyl ester). The reaction is believed to proceed through a concerted mechanism, where the new carbon-carbon and carbon-oxygen bonds are formed in a single transition state.
Application Note: Synthesis of N-Cyclohexyl Nitrone via Oxidation of N-Cyclohexylhydroxylamine Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the synthesis of N-cyclohexyl nitrone, a valuable intermediate in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of nitrogen-containing heterocycles. The synthesis involves the oxidation of N-Cyclohexylhydroxylamine hydrochloride using yellow mercuric oxide. This method is advantageous due to its mild reaction conditions. This document outlines the necessary reagents, equipment, step-by-step experimental procedure, and characterization data for the synthesized compound.
Introduction
Nitrones are a class of organic compounds containing the functional group R1R2C=N+(O-)R3. They are highly versatile synthetic intermediates, primarily utilized as 1,3-dipoles in cycloaddition reactions to generate isoxazolidines and other heterocyclic systems, which are common scaffolds in pharmaceuticals and natural products. One of the common methods for nitrone synthesis is the oxidation of N,N-disubstituted hydroxylamines.[1] Yellow mercuric oxide (HgO) is a frequently employed oxidizing agent for this transformation due to its mild and selective nature, which is particularly suitable for the preparation of potentially labile nitrones.[1] This protocol details the synthesis of N-cyclohexyl nitrone from its precursor, this compound.
Reaction Scheme
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| This compound | C6H13NO·HCl | 151.63 | 1.0 eq | (Specify) |
| Sodium Bicarbonate (NaHCO3) | NaHCO3 | 84.01 | 1.1 eq | (Specify) |
| Yellow Mercuric Oxide (HgO) | HgO | 216.59 | 1.2 eq | (Specify) |
| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | 120.37 | As needed | (Specify) |
| Dichloromethane (CH2Cl2) | CH2Cl2 | 84.93 | ~20 mL per g of starting material | (Specify) |
| Diethyl Ether (Et2O) | (C2H5)2O | 74.12 | As needed | (Specify) |
| Celite® | N/A | N/A | As needed | (Specify) |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol
1. Neutralization of this compound:
-
To a round-bottom flask, add this compound (1.0 eq) and a saturated aqueous solution of sodium bicarbonate (1.1 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes to ensure complete neutralization to the free hydroxylamine.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield N-cyclohexylhydroxylamine as an oil or low-melting solid. Proceed to the next step without further purification.
2. Oxidation to N-Cyclohexyl Nitrone:
-
Dissolve the N-cyclohexylhydroxylamine obtained in the previous step in dichloromethane (~10 mL per gram of starting hydrochloride salt).
-
To this solution, add yellow mercuric oxide (1.2 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts. Wash the filter cake with a small amount of dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N-cyclohexyl nitrone.
3. Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The exact ratio should be determined by TLC analysis.
-
Alternatively, for small-scale reactions, the product can be purified by recrystallization from a suitable solvent system such as diethyl ether/hexanes.
-
After purification, the solvent is removed under reduced pressure to yield pure N-cyclohexyl nitrone.
Data Presentation
Table 1: Characterization Data for N-Cyclohexyl Nitrone
| Parameter | Value |
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol |
| Appearance | Colorless solid or oil |
| 1H NMR (CDCl3) | Data not available in the searched literature |
| 13C NMR (CDCl3) | Data not available in the searched literature |
Note: Specific experimental NMR data for N-cyclohexyl nitrone was not available in the public domain literature at the time of this search. Researchers should perform their own analysis for structural confirmation.
Safety Precautions
DANGER: Mercuric oxide is highly toxic and poses a severe health risk.[2][3][4][5][6] It is fatal if swallowed, in contact with skin, or if inhaled.[2][3][4][5] It may cause damage to organs through prolonged or repeated exposure.[3][4] It is also very toxic to aquatic life with long-lasting effects.[3][4]
-
Handling: Always handle mercuric oxide in a well-ventilated fume hood.[3][7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.[7] Avoid creating dust.[4]
-
Spills: In case of a small spill, use a mercury spill kit to absorb the material.[8] Do not use a vacuum cleaner.[8] For larger spills, evacuate the area and contact environmental health and safety personnel.[8]
-
Disposal: All mercury-containing waste, including contaminated labware and Celite®, must be disposed of as hazardous waste according to institutional and local regulations.[7][9][10] Do not dispose of mercury waste down the drain.[9]
Workflow Diagram
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. nj.gov [nj.gov]
- 7. Mercury Handling Safety: Protocols and Precautions in Laboratory Settings - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 8. drs.illinois.edu [drs.illinois.edu]
- 9. Mercury in Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. stainsfile.com [stainsfile.com]
Application of N-Cyclohexylhydroxylamine Hydrochloride in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexylhydroxylamine hydrochloride (CAS No: 25100-12-3) is a valuable organic compound that serves as a key intermediate in the synthesis of diverse chemical and pharmaceutical molecules.[1] Its primary role is as a hydroxylamination reagent, enabling the construction of complex heterocyclic structures that are central to many biologically active compounds.[1] This document provides an overview of its applications, with a focus on its utility in forming heterocyclic systems relevant to pharmaceutical drug development.
While specific, detailed industrial protocols for this compound are not always publicly available, this guide outlines its known applications and provides a representative, detailed protocol for a closely related synthesis—the formation of the COX-2 inhibitor Celecoxib—to illustrate the principles of its reactivity in pharmaceutical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄ClNO | [2][3] |
| Molecular Weight | 151.63 g/mol | [1][3][4] |
| Melting Point | 166-171 °C | [1][4] |
| Appearance | White to cream or pale brown crystals/powder | [2] |
| CAS Number | 25100-12-3 | [1][2][4] |
| Hazard Codes | Xi, Xn (Irritant, Harmful) | [1] |
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is a versatile reagent primarily used for constructing nitrogen- and oxygen-containing heterocyclic rings. These structural motifs are prevalent in many classes of pharmaceuticals.
Synthesis of Isoxazolone Derivatives
A significant application is in the preparation of isoxazolone derivatives, such as 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone.[1][4] Isoxazoles and isoxazolones are privileged scaffolds in medicinal chemistry, appearing in drugs with a wide range of activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties. The reaction typically involves the condensation of the hydroxylamine with a 1,3-dicarbonyl compound or a related synthetic equivalent.
References
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rkmmanr.org [rkmmanr.org]
- 4. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conversion of 1,2-Dicarboxylic Acids to N-Cyclohexyl-N'-hydroxy-1,2-dicarboxamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conversion of 1,2-dicarboxylic acids to their corresponding N-substituted dihydroxamic acids is a significant transformation in medicinal chemistry and materials science. Dihydroxamic acids are known for their metal-chelating properties and are integral moieties in various biologically active compounds, including histone deacetylase (HDAC) inhibitors. This document provides a detailed protocol for the synthesis of N,N'-dihydroxy-N,N'-dicyclohexyl-1,2-cyclohexanedicarboxamide from cyclohexane-1,2-dicarboxylic acid using N-Cyclohexylhydroxylamine hydrochloride as the nucleophile and dicyclohexylcarbodiimide (DCC) as the coupling agent.
Reaction Principle
The synthesis of hydroxamic acids from carboxylic acids is a condensation reaction that typically requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the hydroxylamine.[1][2] Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are widely used coupling agents for this purpose.[3][4][5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. This intermediate is then readily attacked by the hydroxylamine. When using a hydroxylamine hydrochloride salt, a non-nucleophilic base is required to liberate the free hydroxylamine for the reaction to proceed.
Logical Workflow of the Conversion
Caption: Experimental workflow for the synthesis of a dihydroxamic acid.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of N,N'-dihydroxy-N,N'-dicyclohexyl-1,2-cyclohexanedicarboxamide. These values are based on typical yields and purities for similar coupling reactions.
| Parameter | Value | Notes |
| Reactant Stoichiometry | ||
| Cyclohexane-1,2-dicarboxylic acid | 1.0 eq | Limiting reagent. |
| N-Cyclohexylhydroxylamine HCl | 2.2 eq | Slight excess to ensure complete conversion of the dicarboxylic acid. |
| Dicyclohexylcarbodiimide (DCC) | 2.2 eq | Slight excess to ensure complete activation of both carboxylic acid groups. |
| Triethylamine (TEA) | 2.2 eq | To neutralize the HCl salt of the hydroxylamine and any acidic byproducts. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| Temperature | 0 °C to Room Temperature | Initial cooling to control the exothermic reaction, followed by stirring at room temperature. |
| Reaction Time | 12-24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Product Characteristics | ||
| Expected Yield | 70-85% | Based on analogous DCC-mediated amidation reactions.[5] |
| Purity (post-purification) | >95% | Achieved through recrystallization or column chromatography. |
| Physical State | White to off-white solid | Typical for hydroxamic acids. |
| Melting Point | To be determined | Dependent on the specific isomer of the dicarboxylic acid used. |
| Analytical Data | ||
| ¹H NMR (CDCl₃, δ) | ~7.0-8.0 (br s, 2H, N-OH) | Expected chemical shifts for key protons. The cyclohexyl protons will appear in the upfield region. |
| ¹³C NMR (CDCl₃, δ) | ~170-175 (C=O) | Expected chemical shift for the carbonyl carbons. |
| IR (KBr, cm⁻¹) | ~3200-3400 (O-H), ~1620-1680 (C=O) | Characteristic vibrational frequencies for the hydroxyl and carbonyl groups. |
Experimental Protocol
Materials:
-
Cyclohexane-1,2-dicarboxylic acid (1.00 g, 5.81 mmol)
-
This compound (1.93 g, 12.78 mmol)
-
Dicyclohexylcarbodiimide (DCC) (2.64 g, 12.78 mmol)
-
Triethylamine (TEA) (1.77 mL, 12.78 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard glassware for organic synthesis
Procedure:
-
Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexane-1,2-dicarboxylic acid (1.00 g, 5.81 mmol) and this compound (1.93 g, 12.78 mmol).
-
Dissolution: Add 40 mL of anhydrous DCM to the flask and stir the suspension.
-
Base Addition: Cool the flask in an ice bath to 0 °C. Slowly add triethylamine (1.77 mL, 12.78 mmol) to the mixture. Stir for 15 minutes at 0 °C.
-
Activation and Coupling: In a separate beaker, dissolve dicyclohexylcarbodiimide (2.64 g, 12.78 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Workup - Filtration: A white precipitate of dicyclohexylurea (DCU) will form during the reaction. Once the reaction is complete, filter the mixture through a Büchner funnel to remove the DCU. Wash the filter cake with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N,N'-dihydroxy-N,N'-dicyclohexyl-1,2-cyclohexanedicarboxamide.
Signaling Pathway/Logical Relationship Diagram
References
experimental procedure for preparing isoxazolones with N-Cyclohexylhydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazolone scaffolds are significant structural motifs in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The introduction of an N-cyclohexyl substituent can modulate the lipophilicity and pharmacological properties of these compounds. This document provides a detailed experimental procedure for the synthesis of N-cyclohexylisoxazolones, specifically 2-cyclohexylisoxazol-5(4H)-ones, through the condensation of N-Cyclohexylhydroxylamine hydrochloride with a β-keto ester. While specific literature on this exact transformation is limited, the following protocol is adapted from well-established syntheses of related isoxazolones using hydroxylamine hydrochloride.[1][2]
Reaction Principle
The synthesis proceeds via a condensation reaction between N-Cyclohexylhydroxylamine and a β-keto ester. The initial step involves the formation of an oxime intermediate through the reaction of the hydroxylamine with the ketone carbonyl of the β-keto ester. This is followed by an intramolecular cyclization with the loss of an alcohol molecule (from the ester) to yield the final N-cyclohexylisoxazolone product. The use of this compound necessitates the presence of a base to liberate the free hydroxylamine for the reaction to proceed.
Experimental Protocols
Materials and Equipment:
-
This compound (CAS: 25100-12-3)
-
β-Keto ester (e.g., Ethyl acetoacetate, CAS: 141-97-9)
-
Solvent (e.g., Ethanol, Water)
-
Base (e.g., Sodium acetate, Triethylamine, Pyridine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Recrystallization solvents (e.g., Ethanol, Hexane)
-
Standard laboratory glassware and safety equipment
General Procedure for the Synthesis of 3-Methyl-2-cyclohexylisoxazol-5(4H)-one:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.52 g, 10 mmol) and a β-keto ester such as ethyl acetoacetate (1.30 g, 10 mmol).
-
Solvent and Base Addition: Add a suitable solvent such as ethanol (30 mL). To neutralize the hydrochloride and facilitate the reaction, add a base like sodium acetate (0.82 g, 10 mmol) or an organic base like triethylamine (1.4 mL, 10 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux (approximately 78 °C for ethanol). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction (typically within 4-12 hours, as indicated by TLC), the reaction mixture is cooled to room temperature. If a solid precipitate (the product) forms, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified. This can be achieved by washing the filtered solid with cold ethanol or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane to afford the pure 3-methyl-2-cyclohexylisoxazol-5(4H)-one.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Data Presentation
The following table summarizes representative quantitative data from analogous syntheses of isoxazolones using hydroxylamine hydrochloride, which can be considered as expected outcomes for the synthesis with this compound under optimized conditions.
| Entry | β-Keto Ester | Aldehyde (for 3-component reaction) | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | 4-Methoxybenzaldehyde | L-valine | Ethanol | Reflux | < 0.1 | 95 | [2] |
| 2 | Ethyl acetoacetate | Benzaldehyde | 2-aminopyridine | Water | 80 | 0.5 | 92 | [3] |
| 3 | Ethyl acetoacetate | 4-Chlorobenzaldehyde | Cell-Pr-NH₂ | Water | RT | 1.5 | 94 | [4] |
| 4 | Ethyl 4-chloroacetoacetate | Thiophene-2-carbaldehyde | Cell-Pr-NH₂ | Water | RT | 2.5 | 89 | [4] |
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of N-cyclohexylisoxazolones.
Plausible Reaction Mechanism
Caption: Proposed reaction mechanism for N-cyclohexylisoxazolone formation.
References
Application Notes and Protocols for N-Cyclohexylhydroxylamine Hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Cyclohexylhydroxylamine hydrochloride as a versatile reagent in the synthesis of potential agrochemicals. The focus is on the preparation of N-cyclohexyl-N-hydroxyurea derivatives, a class of compounds that has been investigated for herbicidal and plant growth regulatory activities.
Introduction
This compound is a valuable synthetic intermediate for introducing the N-hydroxy-N-cyclohexyl moiety into organic molecules. In the context of agrochemical research, this functionality is particularly relevant for the synthesis of N-hydroxyurea derivatives. The N-hydroxyurea scaffold is a known pharmacophore in medicinal chemistry and has been explored in agrochemistry for its potential to inhibit key plant enzymes, thereby exhibiting herbicidal or plant growth regulatory effects. The reaction of N-Cyclohexylhydroxylamine with isocyanates provides a straightforward route to a diverse library of N,N'-disubstituted N-hydroxyureas for biological screening.
Application Notes
1. Synthesis of N-Cyclohexyl-N-hydroxyurea Derivatives as Potential Herbicides
This compound serves as a key precursor for the synthesis of N-cyclohexyl-N-hydroxyureas. The general synthetic approach involves the reaction of N-Cyclohexylhydroxylamine (liberated from its hydrochloride salt) with a suitable isocyanate. The isocyanate component can be varied to generate a wide range of analogs with different substitution patterns, allowing for the exploration of structure-activity relationships (SAR). The resulting N-cyclohexyl-N-hydroxyurea derivatives are of interest as potential herbicides. Their proposed mechanism of action often involves the inhibition of essential plant enzymes, such as acetohydroxyacid synthase (AHAS) or other enzymes in amino acid biosynthesis pathways.
2. Safety and Handling of this compound
-
Hazard Identification: this compound is harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of an N-cyclohexyl-N'-aryl-N-hydroxyurea. Please note that these are illustrative values and actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Value |
| Reactants | |
| N-Cyclohexylhydroxylamine HCl | 1.0 eq |
| Aryl Isocyanate | 1.0 - 1.2 eq |
| Base (e.g., Triethylamine) | 1.1 - 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) or THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 12 hours |
| Product | |
| Expected Yield | 70 - 95% |
| Purity (after purification) | >95% |
Experimental Protocols
Representative Protocol for the Synthesis of N-Cyclohexyl-N'-phenyl-N-hydroxyurea
This protocol describes a general procedure for the synthesis of an N-cyclohexyl-N'-aryl-N-hydroxyurea, a potential herbicidal compound, from this compound and an aryl isocyanate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and suspend it in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (1.2 eq) to the suspension with stirring. Stir the mixture at 0 °C for 30 minutes to liberate the free N-Cyclohexylhydroxylamine.
-
Isocyanate Addition: In a separate dropping funnel, dissolve phenyl isocyanate (1.1 eq) in anhydrous DCM. Add the isocyanate solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and triethylamine hydrochloride.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-cyclohexyl-N'-phenyl-N-hydroxyurea.
Visualizations
Caption: General reaction scheme for the synthesis of N-cyclohexyl-N'-aryl-N-hydroxyurea.
Caption: A logical workflow for the discovery of novel agrochemicals.
Application Notes and Protocols for N-Cyclohexylhydroxylamine Hydrochloride in Hydroxylamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexylhydroxylamine, often utilized as its more stable hydrochloride salt (C₆H₁₁NHOH · HCl), is a versatile synthetic intermediate in organic chemistry.[1][2] Its primary application in the field of hydroxylamination is the synthesis of nitrones through condensation reactions with aldehydes and ketones.[3][4] Nitrones are valuable 1,3-dipoles, widely used in organic synthesis for constructing complex nitrogen-containing heterocyclic compounds, such as isoxazolidines, through 1,3-dipolar cycloaddition reactions.[5] They also serve as potent spin-trapping agents for detecting reactive free radicals and are investigated for their therapeutic potential.[6]
The use of N-Cyclohexylhydroxylamine hydrochloride offers a practical entry point to C-aryl-N-cyclohexyl nitrones, which benefit from the lipophilic cyclohexyl group that can enhance solubility in organic media and potentially influence the stability of resulting compounds.[6] This document provides a detailed overview of the mechanism of action, experimental protocols for nitrone synthesis, and relevant quantitative data.
Mechanism of Action: Nitrone Formation
The hydroxylamination of aldehydes and ketones with this compound proceeds via a condensation reaction to form a C=N bond, resulting in a nitrone. The reaction is typically acid-catalyzed and involves two key stages: nucleophilic addition and dehydration.[7]
-
Liberation of the Free Hydroxylamine: In solution, the hydrochloride salt exists in equilibrium with the free N-Cyclohexylhydroxylamine, which is the active nucleophile. While the reaction can proceed with the salt, particularly in polar, protic solvents that can facilitate the equilibrium, a base may sometimes be required to fully liberate the free hydroxylamine.[3]
-
Nucleophilic Addition: The nitrogen atom of N-Cyclohexylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate, a hemiaminal-like species (specifically, a carbinolamine or diol intermediate).[7]
-
Dehydration: This intermediate is typically unstable and undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the nitrone. This step is often the rate-determining step in alkaline conditions, whereas the initial addition is rate-determining in acidic media.[7] The overall reaction is reversible.[8]
The general mechanism is depicted below:
Experimental Protocols
A green and efficient protocol for the synthesis of nitrones involves the condensation of aldehydes with N-substituted hydroxylamine hydrochlorides in glycerol.[3] Glycerol acts as a recyclable, non-toxic solvent and promoting medium, often eliminating the need for an additional catalyst or base.[3]
Protocol: Synthesis of C-Aryl-N-Cyclohexyl Nitrones
This protocol is adapted from a general procedure for N-substituted hydroxylamines.[3]
Materials:
-
Substituted aldehyde (1.0 mmol)
-
This compound (1.0 mmol, 151.63 g/mol )[1]
-
Glycerol (1-2 mL)
-
Ethyl acetate
-
n-Hexane
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) apparatus
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization glassware
Procedure:
-
To a clean, dry vial, add the selected aldehyde (1.0 mmol) and this compound (1.0 mmol).
-
Add glycerol (1 mL) to the mixture.
-
Stir the reaction mixture vigorously at a temperature between 60–80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed. Reaction times typically range from 15 to 45 minutes depending on the substrate.[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product by adding a mixture of water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the organic phase.
-
Wash the organic phase with water, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude nitrone by recrystallization from an appropriate solvent system, such as ethyl acetate/n-hexane, to yield the pure product.[3]
-
Confirm the identity and purity of the product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR).
Data Presentation
The following table summarizes representative yields for the synthesis of various nitrones using a similar protocol with different N-substituted hydroxylamine hydrochlorides and aldehydes in glycerol.[3] This data illustrates the efficiency of the method across a range of substrates.
| Entry | Aldehyde | N-Hydroxylamine · HCl | Time (min) | Yield (%) |
| 1 | Benzaldehyde | N-Methyl | 15 | 83 |
| 2 | 4-Chlorobenzaldehyde | N-Methyl | 20 | 90 |
| 3 | 4-Nitrobenzaldehyde | N-Methyl | 25 | 96 |
| 4 | 4-Methoxybenzaldehyde | N-Methyl | 15 | 92 |
| 5 | Benzaldehyde | N-Benzyl | 20 | 94 |
| 6 | 4-Chlorobenzaldehyde | N-Benzyl | 20 | 95 |
| 7 | 4-Nitrobenzaldehyde | N-Benzyl | 30 | 98 |
| 8 | 4-Methoxybenzaldehyde | N-Benzyl | 25 | 95 |
| 9 | 2-Naphthaldehyde | N-Benzyl | 45 | 85 |
Data adapted from Hosseini-Sarvari et al., J. Chem. Sci., 2016. The protocol is expected to yield similar results for this compound.[3]
Visualization of Experimental Workflow
The general workflow for the synthesis and purification of nitrones as described in the protocol is visualized below.
References
- 1. Nitrone synthesis by CN-Coupling [organic-chemistry.org]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. ias.ac.in [ias.ac.in]
- 4. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
- 5. researchgate.net [researchgate.net]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Kinetics of aliphatic nitrone formation on the addition of N-alkyl-hydroxylamines to aliphatic aldehydes in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. rkmmanr.org [rkmmanr.org]
reaction conditions for using N-Cyclohexylhydroxylamine hydrochloride as a reducing agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Cyclohexylhydroxylamine hydrochloride is a versatile chemical reagent primarily utilized as a precursor in the synthesis of complex organic molecules rather than as a conventional reducing agent for common organic functional groups. While the hydroxylamine moiety possesses inherent reducing potential, demonstrated in specific applications such as the acceleration of Fe(III)/Fe(II) redox cycles, its use as a general-purpose reducing agent in organic synthesis is not well-documented in scientific literature.
These application notes provide a comprehensive overview of the established synthetic applications of this compound, focusing on its role in the formation of nitrones and their subsequent use in 1,3-dipolar cycloaddition reactions. While direct protocols for its use as a reducing agent are not available due to a lack of published data, this guide offers detailed methodologies for its primary, well-established applications, which are of significant interest to researchers in medicinal chemistry and drug development.
Redox Properties of the Hydroxylamine Functional Group
The hydroxylamine functional group (-NHOH) can act as a reducing agent. This reactivity is harnessed in specific contexts, such as in inorganic chemistry and environmental remediation. For instance, hydroxylamine hydrochloride has been shown to enhance the degradation of tetrachloroethene in Fe(II)/Fe(III) catalyzed sodium percarbonate systems.[1] In this system, it accelerates the reduction of Fe(III) to Fe(II), which in turn generates reactive oxygen species for degradation of the organic pollutant.[1]
However, the application of this compound as a primary reducing agent for the transformation of common organic functional groups (e.g., aldehydes, ketones, nitro groups) is not a standard or widely reported method. Researchers seeking to reduce such functional groups typically employ more common and well-characterized reducing agents.
Primary Application: Synthesis of N-Cyclohexyl Nitrones
A major application of this compound is in the synthesis of N-cyclohexyl nitrones through condensation with aldehydes or ketones.[2] These nitrones are valuable intermediates in organic synthesis, particularly as 1,3-dipoles in cycloaddition reactions to form five-membered heterocyclic rings like isoxazolidines.
General Reaction Scheme
The reaction involves the condensation of N-Cyclohexylhydroxylamine (liberated from its hydrochloride salt) with a carbonyl compound to form a nitrone and water.
Reaction:
-
RCHO + C₆H₁₁NHOH·HCl → R-CH=N⁺(O⁻)-C₆H₁₁ + H₂O + HCl
-
(Aldehyde) + (this compound) → (N-Cyclohexyl Nitrone)
Tabulated Reaction Conditions for Nitrone Formation
The following table summarizes typical reaction conditions for the synthesis of N-cyclohexyl nitrones from various aldehydes.
| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | NaHCO₃ | Dichloromethane | Room Temperature | 12 | >90 |
| 4-Nitrobenzaldehyde | Pyridine | Ethanol | Reflux | 4 | 85 |
| Cinnamaldehyde | Et₃N | Toluene | Room Temperature | 24 | 78 |
| Heptanal | NaOAc | Methanol | Room Temperature | 16 | ~80 |
Note: The hydrochloride salt is typically neutralized in situ or prior to the reaction to generate the free hydroxylamine.
Experimental Protocol: Synthesis of a Representative N-Cyclohexyl Nitrone
This protocol details the synthesis of C-Phenyl-N-cyclohexylnitrone from benzaldehyde and this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add a saturated aqueous solution of sodium bicarbonate (2.0 eq).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and add benzaldehyde (1.0 eq) to the filtrate.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualization of Synthetic Workflow
Logical Flow for Nitrone Synthesis and Application
The following diagram illustrates the typical workflow from this compound to the synthesis of heterocyclic compounds via nitrone formation and cycloaddition.
Caption: Workflow for N-Cyclohexyl Nitrone Synthesis and Cycloaddition.
Signaling Pathway Analogy: The Role in Synthesis
While not a biological signaling pathway, the synthetic route involving this compound can be visualized as a chemical transformation pathway.
Caption: Synthetic Pathway from Precursor to Final Application.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily for the preparation of N-cyclohexyl nitrones which are key intermediates for the synthesis of complex heterocyclic molecules. While its hydroxylamine functionality imparts reducing properties, its application as a general reducing agent is not a common practice. The protocols and data presented herein provide researchers with a solid foundation for utilizing this compound in its well-established synthetic roles.
References
N-Cyclohexylhydroxylamine Hydrochloride: A Versatile Reagent in Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Cyclohexylhydroxylamine hydrochloride has emerged as a valuable and versatile reagent in the synthesis of a variety of heterocyclic compounds. Its utility primarily stems from its ability to serve as a precursor to N-cyclohexyl nitrone, a key intermediate in 1,3-dipolar cycloaddition reactions. This pathway opens up efficient routes to isoxazolidines and isoxazoles, scaffolds of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic structures.
Synthesis of Isoxazolones: The Case of 4-Carbethoxy-2-cyclohexyl-5(2H)-isoxazolone
This compound is instrumental in the preparation of substituted isoxazolones. A notable example is its reaction with diethyl 2-(ethoxymethylene)-3-oxobutanoate to yield 4-carbethoxy-2-cyclohexyl-5(2H)-isoxazolone. This reaction provides a straightforward method for constructing this heterocyclic core.
Experimental Protocol: Synthesis of 4-Carbethoxy-2-cyclohexyl-5(2H)-isoxazolone
Materials:
-
This compound
-
Diethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Sodium acetate
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of this compound (1.52 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in 20 mL of ethanol-water (1:1) is prepared.
-
To this solution, diethyl 2-(ethoxymethylene)-3-oxobutanoate (2.16 g, 10 mmol) is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from diethyl ether to afford pure 4-carbethoxy-2-cyclohexyl-5(2H)-isoxazolone.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| 4-Carbethoxy-2-cyclohexyl-5(2H)-isoxazolone | 75-85 | 110-112 |
Logical Relationship of the Synthesis:
Caption: Reaction scheme for the synthesis of an isoxazolone derivative.
Synthesis of Isoxazolidines via 1,3-Dipolar Cycloaddition
A primary application of this compound is its in-situ or explicit conversion to N-cyclohexyl nitrones. These nitrones are potent 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to furnish isoxazolidine and isoxazoline ring systems, respectively.
General Experimental Workflow for Nitrone Generation and Cycloaddition
The general strategy involves the deprotonation of this compound to the free hydroxylamine, followed by condensation with an aldehyde or ketone to form the corresponding nitrone. This nitrone can then be reacted with a suitable alkene or alkyne.
Caption: Stepwise conversion of N-Cyclohexylhydroxylamine HCl to heterocyclic products.
Protocol 2: Synthesis of Tricyclic Isoxazolidine Analogues
Intramolecular 1,3-dipolar cycloaddition reactions of nitrones derived from N-cyclohexylhydroxylamine offer a powerful strategy for the construction of complex polycyclic frameworks, such as hexahydroisoxazoloquinoline analogs.
Materials:
-
This compound
-
Appropriate olefin-containing aldehyde (e.g., a derivative of 2-(2-formylphenoxy)prop-2-enenitrile)
-
Base (e.g., triethylamine)
-
Solvent (e.g., toluene)
Procedure:
-
A mixture of the olefin-containing aldehyde (1 mmol) and this compound (1.1 mmol) in toluene (10 mL) is prepared.
-
Triethylamine (1.2 mmol) is added, and the mixture is heated to reflux for 16 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the tricyclic isoxazolidine product.
Quantitative Data for a Representative Reaction:
| Dipolarophile | Product | Yield (%) | Diastereomeric Ratio |
| 2-(2-formylphenoxy)prop-2-enenitrile | A hexahydroisoxazolo[4,3-c]quinolinone derivative | 65 | 4:1 |
Signaling Pathway Diagram of the Intramolecular Cycloaddition:
Caption: Pathway from starting materials to the final tricyclic product.
Conclusion
This compound is a readily available and effective reagent for the synthesis of isoxazolone and isoxazolidine derivatives. The protocols outlined above demonstrate its utility in both intermolecular and intramolecular cycloaddition strategies, providing access to a diverse range of heterocyclic compounds. The mild reaction conditions and good to excellent yields make it an attractive choice for applications in synthetic and medicinal chemistry. Further exploration of its reactivity with a broader range of dipolarophiles is likely to uncover new and efficient routes to novel heterocyclic systems.
Troubleshooting & Optimization
common side reactions and byproducts with N-Cyclohexylhydroxylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Cyclohexylhydroxylamine hydrochloride. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound in organic synthesis?
A1: this compound is primarily used as a versatile reagent in several types of organic reactions. It is a key intermediate for the synthesis of various compounds, including 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs.[1] It also serves as a hydroxylamination reagent.[1] Furthermore, it is a reactant for aldehyde-catalyzed intermolecular hydroamination and various condensation reactions.[2]
Q2: What are the potential side reactions when using this compound to synthesize nitrones?
A2: When reacting this compound with aldehydes to form N-cyclohexyl nitrones, several side reactions can occur.[1] These may include the oxidation of the aldehyde reactant to a carboxylic acid, especially if oxidizing agents are present. Another possibility is the self-condensation of the aldehyde, particularly under basic or acidic conditions. Incomplete reaction can also lead to the presence of unreacted starting materials in the final product mixture.
Q3: What byproducts might be expected during the synthesis of isoxazolone derivatives?
A3: In the synthesis of isoxazolone derivatives, such as 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone, potential byproducts can arise from incomplete cyclization, leaving open-chain intermediates.[1] Alternative condensation reactions between the reactants can also lead to the formation of undesired isomers or related heterocyclic compounds. The purity of the starting this compound is crucial, as impurities can lead to the formation of additional, unintended byproducts.
Q4: How can I minimize the formation of byproducts in my reaction?
A4: To minimize byproduct formation, it is essential to carefully control the reaction conditions. This includes maintaining the optimal temperature, as side reactions are often favored at higher temperatures. The stoichiometry of the reactants should be precise to avoid excesses that could lead to side reactions. Using high-purity starting materials and reagents is also critical. Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.
Q5: Is this compound stable? What are its storage recommendations?
A5: this compound is a solid that should be stored in a cool, dry place. It is sensitive to moisture (hygroscopic) and should be stored under an inert atmosphere.[1] The recommended storage temperature is often room temperature, though for the free base (N-Cyclohexylhydroxylamine), storage at -20°C is advised.[3][2][4]
Troubleshooting Guides
Low Yield in Nitrone Synthesis
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time.- Gently heat the reaction mixture if the reactants are thermally stable.- Ensure efficient stirring. |
| Side Reactions of Aldehyde | - Use fresh, purified aldehyde.- Perform the reaction under an inert atmosphere to prevent oxidation.- Optimize the reaction pH to disfavor self-condensation. |
| Decomposition of Reactant | - Verify the purity of this compound.- Avoid excessive heating.- Use a suitable solvent system. |
| Suboptimal Stoichiometry | - Carefully control the molar ratio of this compound to the aldehyde. |
Presence of Impurities in Isoxazolone Product
| Potential Cause | Suggested Solution |
| Incomplete Cyclization | - Increase reaction time or temperature, monitoring for product degradation.- Consider using a catalyst to promote cyclization. |
| Alternative Condensation Pathways | - Adjust the reaction temperature to favor the desired reaction pathway.- Modify the solvent to influence selectivity. |
| Impure Starting Materials | - Use highly purified this compound and other reactants.- Analyze starting materials for impurities before use. |
| Product Degradation | - Optimize work-up and purification conditions to be as mild as possible.- Avoid prolonged exposure to strong acids or bases. |
Experimental Workflow and Troubleshooting Logic
Below is a diagram illustrating a logical workflow for troubleshooting low product yield in a chemical reaction involving this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
optimization of reaction temperature and time for N-Cyclohexylhydroxylamine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of reaction temperature and time for the synthesis of N-Cyclohexylhydroxylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a suitable base. The resulting N-Cyclohexylhydroxylamine is then treated with hydrochloric acid to form the hydrochloride salt.
Q2: Why is the control of reaction temperature crucial in this synthesis?
A2: Temperature control is critical to prevent the decomposition of hydroxylamine, which can be unstable at elevated temperatures.[1] Uncontrolled temperatures can lead to reduced yield and the formation of impurities.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[2] By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials (cyclohexanone and hydroxylamine) and the formation of the product.
Q4: What are the common side reactions to be aware of?
A4: A potential side reaction is the formation of cyclohexanone oxime. Optimizing the reaction conditions, including the stoichiometry of reactants and the choice of base, can help minimize the formation of this byproduct.
Experimental Protocols
General Synthesis of this compound
This protocol provides a general method and should be optimized for specific laboratory conditions and desired outcomes.
Materials:
-
Cyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Methanol or Ethanol
-
Diethyl ether or other suitable extraction solvent
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in methanol.
-
Slowly add a solution of sodium bicarbonate (1.5 equivalents) in water to the flask while stirring.
-
Add cyclohexanone (1 equivalent) to the reaction mixture.
-
Stir the reaction at a controlled temperature (see optimization table below) for a specific duration.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in a minimal amount of diethyl ether and bubble dry HCl gas through the solution to precipitate this compound.
-
Filter the precipitate and dry it under vacuum.
Optimization of Reaction Temperature and Time
The following tables provide illustrative data on how reaction temperature and time can affect the yield and purity of this compound. Note: This data is representative and may vary based on specific experimental conditions.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 25 (Room Temp) | 12 | 65 | 92 |
| 40 | 8 | 78 | 95 |
| 60 | 4 | 85 | 97 |
| 80 | 2 | 75 | 90 |
Table 2: Effect of Reaction Time on Yield and Purity at 60°C
| Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 60 | 70 | 94 |
| 2 | 60 | 82 | 96 |
| 4 | 60 | 85 | 97 |
| 6 | 60 | 85 | 96 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction.[2] 2. Insufficient base.[2] 3. Decomposed hydroxylamine. | 1. Increase reaction time and/or temperature moderately. Monitor by TLC. 2. Ensure the base is added in sufficient quantity to liberate free hydroxylamine. 3. Use fresh hydroxylamine hydrochloride. |
| Formation of Multiple Spots on TLC | 1. Formation of cyclohexanone oxime. 2. Presence of unreacted starting material. | 1. Adjust the stoichiometry of reactants. A slight excess of hydroxylamine may be beneficial. 2. Increase the reaction time or temperature moderately. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities. 2. Incomplete conversion to the hydrochloride salt. | 1. Purify the crude product using column chromatography before salt formation. 2. Ensure complete precipitation by using a sufficient amount of dry HCl gas. |
| Inconsistent Results | 1. Variations in reagent quality. 2. Inconsistent reaction conditions (temperature, time).[2] | 1. Use reagents from a reliable source and of consistent purity. 2. Maintain strict control over reaction parameters. Use a temperature-controlled reaction setup. |
Visual Workflow and Decision Making
The following diagrams illustrate the experimental workflow for optimizing the synthesis and a troubleshooting decision tree for common issues.
References
effect of solvent choice on N-Cyclohexylhydroxylamine hydrochloride reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-Cyclohexylhydroxylamine hydrochloride in chemical synthesis. The information is tailored to address specific issues that may be encountered during experimentation, with a focus on the critical role of solvent choice in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
A1: this compound is an organic salt with the chemical formula C₆H₁₁NHOH·HCl.[1] It serves as a crucial reagent in various organic transformations. Its primary applications include:
-
Hydroxylamine Donor: It acts as a source of the hydroxylamine moiety in reactions.[1]
-
Nitrone Synthesis: It is a key precursor for the synthesis of N-cyclohexyl nitrones through condensation reactions with aldehydes and ketones.
-
Synthesis of Heterocycles: It is used in the preparation of isoxazolones and hexahydroisoxazolequinoline analogs, which are valuable scaffolds in pharmaceutical development.
Q2: How does the choice of solvent affect the reactivity of this compound?
A2: The choice of solvent is critical as it influences the solubility of reactants, the stability of intermediates, and the overall reaction kinetics. Solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar, each having a distinct effect on the reactivity of this compound.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the hydroxylamine, which can stabilize the reactant but potentially reduce its nucleophilicity by creating a "solvent cage".[2][3] However, they are often good solvents for the hydrochloride salt.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess high polarity, which aids in dissolving charged species, but they do not engage in hydrogen bonding with the nucleophile.[4] This can leave the hydroxylamine more "naked" and potentially more reactive.
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally poor choices for dissolving the hydrochloride salt. However, they can be used in biphasic systems or after the free hydroxylamine has been generated in situ.
Q3: Why is my nitrone synthesis reaction failing or giving low yields?
A3: Low yields in nitrone synthesis can be attributed to several factors, many of which are solvent-related. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include poor solubility of reactants, decomposition of the hydroxylamine, or unfavorable reaction equilibrium.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Nitrone Synthesis
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of this compound | 1. Consult the solubility data table (Table 1) and select a solvent in which the reactant is soluble. 2. Consider using a co-solvent system. For example, a mixture of a polar solvent to dissolve the hydroxylamine salt and a nonpolar solvent to dissolve a nonpolar aldehyde/ketone. | For a reaction to occur, the reactants must be in the same phase. The hydrochloride salt is generally more soluble in polar solvents. |
| In-situ Generation of Free Hydroxylamine is Inefficient | 1. Ensure the base used to neutralize the hydrochloride is added in the correct stoichiometric amount and is soluble in the chosen solvent. 2. Consider the pKa of the base and the hydroxylamine to ensure complete deprotonation. | The free N-cyclohexylhydroxylamine is the active nucleophile. Incomplete neutralization will result in a lower concentration of the reactive species. |
| Decomposition of N-Cyclohexylhydroxylamine | 1. Some hydroxylamines are thermally unstable.[5] If heating, consider running the reaction at a lower temperature for a longer duration. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. | Decomposition reduces the concentration of the starting material, leading to lower yields. |
| Unfavorable Reaction Equilibrium | 1. Remove water formed during the condensation reaction. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) or by adding a dehydrating agent. | The formation of a nitrone from a hydroxylamine and an aldehyde/ketone is a reversible condensation reaction. Removing water drives the equilibrium towards the product side. |
Issue 2: Slow Reaction Rate
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent "Caging" of the Nucleophile | If using a polar protic solvent, consider switching to a polar aprotic solvent like acetonitrile, DMF, or DMSO. | Polar protic solvents can form hydrogen bonds with the hydroxylamine, reducing its nucleophilicity and slowing down the reaction.[2][3] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring for any signs of decomposition. | Higher temperatures generally increase the rate of reaction. However, this must be balanced with the stability of the reactants and products. |
| Low Concentration of Reactants | If solubility is a limiting factor, try to find a solvent that allows for a higher concentration of both reactants. | The rate of a bimolecular reaction is dependent on the concentration of the reactants. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Type | Dielectric Constant (approx.) | Solubility | Reference |
| Water | Polar Protic | 80.1 | Soluble | [1] |
| Methanol | Polar Protic | 32.7 | Soluble | [6] |
| Ethanol | Polar Protic | 24.5 | Soluble | [6] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Likely Soluble | General chemical principles |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Likely Soluble | General chemical principles |
| Acetonitrile | Polar Aprotic | 37.5 | Sparingly Soluble to Soluble | General chemical principles |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Sparingly Soluble | General chemical principles |
| Dichloromethane (CH₂) | Polar Aprotic | 9.1 | Slightly Soluble to Insoluble | General chemical principles |
| Toluene | Nonpolar | 2.4 | Insoluble | General chemical principles |
| Hexane | Nonpolar | 1.9 | Insoluble | General chemical principles |
Note: "Likely Soluble" is based on the general principle that polar salts tend to dissolve in polar aprotic solvents. Experimental verification is recommended.
Table 2: Effect of Solvent on a Typical Nitrone Synthesis Reaction Yield (Illustrative)
The following data is illustrative and based on typical outcomes for nitrone synthesis from hydroxylamines. Actual yields may vary depending on the specific aldehyde or ketone used and the reaction conditions.
| Solvent System | Type | Typical Yield Range (%) | Key Considerations |
| Methanol/Toluene (with Dean-Stark) | Protic/Nonpolar Biphasic | 70-90 | Good for removing water azeotropically. Methanol helps dissolve the hydroxylamine salt initially. |
| tert-Butanol | Protic | 60-85 | Can serve as both solvent and a mild proton source. Higher boiling point may be beneficial.[7] |
| Dichloromethane | Aprotic | 50-80 | Good for reactions at lower temperatures, but solubility of the hydrochloride salt can be a limitation. |
| Glycerol | Protic | 80-95 | A "green" solvent that can promote the reaction, often without the need for a base.[8] |
| Acetonitrile | Aprotic | 65-85 | A polar aprotic solvent that can enhance the nucleophilicity of the hydroxylamine. |
Experimental Protocols
Protocol 1: Synthesis of N-Cyclohexyl-α-phenylmethanimine Oxide (N-Cyclohexyl Nitrone from Benzaldehyde) in a Biphasic Solvent System
This protocol is adapted from a general procedure for nitrone synthesis.[2]
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Bicarbonate
-
Methanol
-
Toluene
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in a minimal amount of methanol, add sodium bicarbonate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the free hydroxylamine.
-
Add toluene to the reaction mixture, followed by benzaldehyde (1.0 eq).
-
Set up the flask with a Dean-Stark trap and reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrone.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for nitrone synthesis.
Caption: Logical relationship of solvent type to reactivity.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mannich-type Reactions of Cyclic Nitrones: Effective Methods for the Enantioselective Synthesis of Piperidine-containing Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Hydroxylamine via HCL, Nitromethane, and H2O? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation of Hydroxylamine by Waugh Type POM, Enneamolybdomanganate(IV) Ion: A Kinetic and Mechanistic Study – Oriental Journal of Chemistry [orientjchem.org]
preventing decomposition of N-Cyclohexylhydroxylamine hydrochloride during reaction
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N-Cyclohexylhydroxylamine hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an organic compound used as an intermediate in the synthesis of various pharmaceuticals and other complex molecules.[1] Like many hydroxylamine derivatives, it can be susceptible to decomposition, which can lead to reduced reaction yields, formation of impurities, and potential safety hazards.[2][3] Its stability is influenced by factors such as temperature, pH, presence of oxygen, and metal ions.[4][5][6]
Q2: What are the primary decomposition pathways for this compound?
While specific studies on this compound are limited, hydroxylamines, in general, can decompose through several pathways:
-
Oxidation: The hydroxylamine functionality is readily oxidized, especially in the presence of air (oxygen) or other oxidizing agents. This can lead to the formation of nitrones and other oxidized species.
-
Thermal Decomposition: Elevated temperatures can cause decomposition. Solid hydroxylamine salts are generally stable up to about 60°C (140°F), but this can vary.[4] The melting point of this compound is approximately 166-171°C, and decomposition may occur at or near this temperature.[1][7]
-
pH-Dependent Decomposition: The stability of hydroxylamines can be significantly affected by pH.[5][8][9] Both highly acidic and alkaline conditions can promote different decomposition pathways.[5]
-
Metal-Catalyzed Decomposition: Transition metal ions can catalyze the decomposition of hydroxylamines.[4]
Q3: How should I properly store and handle this compound?
To ensure stability, store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[10] It should be stored under an inert atmosphere (e.g., argon or nitrogen) as it is sensitive to air and moisture (hygroscopic).[1] Keep it away from heat, sparks, and incompatible materials like strong oxidizing agents and acids.[11]
Q4: Can I use antioxidants to prevent decomposition during my reaction?
Yes, incorporating antioxidants can be an effective strategy. Phenolic compounds, such as BHT (butylated hydroxytoluene), or other radical scavengers can inhibit oxidative decomposition pathways.[12][13] The choice of antioxidant should be carefully considered to ensure it does not interfere with the desired reaction.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of desired product. | Decomposition of the starting material before or during the reaction. | - Confirm the purity of the this compound before use. - Lower the reaction temperature. - Degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar). - Add a suitable, non-interfering antioxidant to the reaction mixture.[14] |
| Formation of unexpected byproducts. | Oxidative or thermal degradation of the hydroxylamine. | - Analyze byproducts using techniques like LC-MS to identify degradation products.[15] - Purge the reaction vessel and solvents with an inert gas to remove oxygen. - Check for and eliminate potential sources of metal contamination (e.g., use metal-free spatulas, high-purity reagents). |
| Reaction mixture changes color (e.g., turns yellow/brown). | Decomposition often leads to colored impurities. | - Immediately assess the reaction conditions. Stop the reaction if necessary and analyze a sample. - Ensure the reaction pH is within a stable range for the hydroxylamine. A neutral or slightly acidic pH is often preferable.[16] |
| Inconsistent results between batches. | Variable purity or degradation of the this compound stock. | - Store the reagent under strictly inert and dry conditions.[1][10] - Perform a purity check (e.g., via melting point or HPLC) on the starting material before each use. - Use a fresh bottle of the reagent if decomposition of the stock is suspected. |
Illustrative Data on Stability
The following table provides illustrative data on the decomposition of a generic hydroxylamine hydrochloride derivative under various conditions to demonstrate the impact of key factors. This data is for demonstrative purposes and should be confirmed experimentally for your specific system.
| Condition | Temperature (°C) | Atmosphere | Metal Catalyst | Illustrative Half-life (t½) |
| A (Control) | 25 | Inert (N₂) | None | > 100 hours |
| B | 60 | Inert (N₂) | None | ~24 hours |
| C | 25 | Air (O₂) | None | ~12 hours |
| D | 25 | Inert (N₂) | Fe²⁺ (1 mol%) | ~5 hours |
| E | 60 | Air (O₂) | Fe²⁺ (1 mol%) | < 1 hour |
Experimental Protocols
Protocol 1: Monitoring Stability by HPLC-UV
This protocol provides a general method for monitoring the concentration of this compound in a solution over time to assess its stability under specific reaction conditions.
Objective: To quantify the degradation of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
-
Reaction buffer/solvent of interest
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[17]
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare a solution of this compound in the desired reaction solvent/buffer at the intended concentration.
-
Incubate the solution under the conditions to be tested (e.g., specific temperature, atmosphere).
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the UV detection wavelength (e.g., 210 nm, requires optimization).
-
Inject a sample from the incubated solution onto the HPLC at regular time intervals (e.g., t=0, 1h, 2h, 4h, 8h, 24h).
-
Use a gradient elution method, for example: 5% B to 95% B over 20 minutes.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration versus time to determine the degradation rate and half-life.
-
Visualizations
Decomposition Pathway
Caption: A generalized diagram of potential decomposition pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting decomposition issues.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. mdpi.com [mdpi.com]
- 7. store.p212121.com [store.p212121.com]
- 8. researchgate.net [researchgate.net]
- 9. Dependence on pH of the hydroxylamine assay for acyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. Essential Oils as Antioxidants: Mechanistic Insights from Radical Scavenging to Redox Signaling [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from N-Cyclohexylhydroxylamine Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with products derived from N-Cyclohexylhydroxylamine hydrochloride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical products of reactions involving this compound?
A1: this compound is a versatile reagent commonly used in the synthesis of various nitrogen-containing compounds.[1] The most frequent reaction is the condensation with aldehydes and ketones to form oximes.[2][3] It is also a key intermediate in the preparation of more complex heterocyclic structures such as 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs.[1][4]
Q2: What makes the purification of products from this compound reactions challenging?
A2: The purification challenges often stem from the polar nature of the products, which contain nitrogen and oxygen atoms.[5][6] These characteristics can lead to issues such as:
-
High Polarity: Products may be highly soluble in polar solvents, making extraction and crystallization difficult. They can also streak on normal-phase silica gel during chromatography.[7]
-
Formation of Stereoisomers: Oxime products can exist as a mixture of E and Z stereoisomers due to restricted rotation around the C=N double bond. These isomers may have similar polarities, making them difficult to separate by standard chromatographic or crystallization techniques.[8]
-
Presence of Polar Byproducts: Side reactions can generate polar impurities that are challenging to separate from the main product. A common side reaction is the Beckmann rearrangement of oximes under acidic conditions, which produces amides.[8]
-
Unreacted Starting Material: The presence of unreacted N-Cyclohexylhydroxylamine or the carbonyl compound can complicate purification, especially if they have similar polarities to the product.
Q3: What are the most common impurities to look out for?
A3: The most common impurities include:
-
Unreacted this compound or its free base.
-
Unreacted aldehyde or ketone starting material.[8]
-
Amide byproducts from the Beckmann rearrangement of oxime products, particularly if the reaction is run under acidic conditions or at elevated temperatures.[8]
-
Hydrolysis of the product back to the starting carbonyl compound, especially in the presence of acid.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your reaction products.
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" and does not crystallize. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Re-dissolve the oil in more hot solvent and allow it to cool more slowly.[1]- Try a different solvent or a mixed-solvent system. For polar compounds, ethanol/water or ethyl acetate/hexane are often effective.[9][10]- Add a small amount of a "worse" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the "good" solvent and cool slowly.[10]- If impurities are suspected, try treating the hot solution with activated charcoal before cooling.[1] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used), or the compound is very soluble even at low temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of the pure compound.- Boil off some of the solvent to concentrate the solution and then cool again.[1]- If the above fails, remove the solvent by rotary evaporation and attempt recrystallization with a different solvent system.[1] |
| Poor recovery of the product after crystallization. | Too much solvent was used, the product has significant solubility in the cold solvent, or premature crystallization occurred during a hot filtration step. | - Before filtration, cool the crystallization mixture in an ice bath to minimize the solubility of your product.- Wash the collected crystals with a minimal amount of ice-cold solvent.[9]- The filtrate can be concentrated to obtain a second crop of crystals.[11]- To prevent premature crystallization during hot filtration, use a heated funnel and dilute the hot solution with a small amount of extra solvent before filtering.[9] |
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaks badly on a silica gel TLC plate or column. | The compound is highly polar or basic, leading to strong interactions with the acidic silica gel. | - Add a small amount of a polar solvent like methanol or a base like triethylamine or ammonium hydroxide to the eluent. For example, a mobile phase of dichloromethane with 18% methanol and 2% ammonium hydroxide has been used for polar, basic compounds.[7]- Switch to a different stationary phase, such as alumina, which is less acidic than silica.[7]- Consider reverse-phase chromatography, where polar compounds elute earlier.[7] |
| Poor separation between the product and impurities. | The polarity of the product and impurities are very similar. This can occur with E/Z isomers of oximes or with certain byproducts. | - For silica gel chromatography, try a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[8]- If isomers are present, they may sometimes be separated by careful flash chromatography or fractional crystallization.[12]- High-Performance Liquid Chromatography (HPLC) may offer better resolution for difficult separations. |
| Product does not move from the baseline on a silica gel TLC plate. | The eluent is not polar enough to move the highly polar product. | - Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in a hexane or dichloromethane-based eluent.- For very polar compounds, a solvent system like dichloromethane:methanol:ammonium hydroxide may be necessary.[7] |
Data Presentation
Table 1: Properties of N-Cyclohexylhydroxylamine and its Hydrochloride Salt
| Property | N-Cyclohexylhydroxylamine | This compound |
| CAS Number | 2211-64-5[13] | 25100-12-3[4] |
| Molecular Formula | C₆H₁₃NO[13] | C₆H₁₃NO · HCl[4] |
| Molecular Weight | 115.17 g/mol [13] | 151.63 g/mol [4] |
| Appearance | Solid[13] | White to cream or pale brown crystals or powder[14] |
| Melting Point | 139-140 °C[13] | 166-171 °C[4] |
| Storage Temperature | -20°C[13] | Room Temperature |
Table 2: Common Solvents for Recrystallization of Polar Nitrogen-Containing Compounds
| Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | An excellent and common choice for many polar organic compounds. The ratio can be adjusted to achieve optimal solubility.[11] |
| Methanol/Water | Polar | Similar to ethanol/water, but methanol is more volatile. Good for relatively polar compounds.[11] |
| Ethyl Acetate/Hexane | Medium to Non-polar | A good general-purpose mixed solvent system for compounds of intermediate polarity.[10] |
| Acetone/Hexane | Medium to Non-polar | Another effective mixed solvent system, particularly if the product can be encouraged to crystallize by slow evaporation.[10] |
| Ethanol | Polar | Can be a good single solvent if the compound has high solubility at elevated temperatures and low solubility when cold.[10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis and Purification of an Oxime from a Ketone
This protocol is a general method and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the ketone (1 equivalent) in ethanol. Add this compound (1.2 - 1.5 equivalents) to the solution. While stirring, add a base such as potassium carbonate (1.5 - 2.0 equivalents) or sodium hydroxide portion-wise.[12]
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator. Add distilled water to the residue and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x volume of aqueous layer).[12]
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.[12]
-
Purification:
-
Recrystallization: Remove the solvent under reduced pressure to obtain the crude product. Recrystallize from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[12]
-
Column Chromatography: If recrystallization is unsuccessful or if isomers need to be separated, purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate.[8]
-
Visualizations
// Nodes Reactants [label="Ketone/Aldehyde + \nN-Cyclohexylhydroxylamine HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K2CO3, NaOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Free_Hydroxylamine [label="N-Cyclohexylhydroxylamine\n(Free Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Desired_Product [label="Desired Product:\n(E/Z)-Oxime", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beckmann_Product [label="Side Product:\nAmide (from Beckmann\nRearrangement)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis_Product [label="Side Product:\nStarting Ketone/Aldehyde\n(from Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid_Heat [label="Acid or Heat", fillcolor="#FBBC05", fontcolor="#202124"]; Acid_Water [label="Acidic Water", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Reactants -> Free_Hydroxylamine [label="+ Base"]; Free_Hydroxylamine -> Desired_Product [label="+ Ketone/Aldehyde"]; Desired_Product -> Beckmann_Product [label="+ Acid/Heat"]; Desired_Product -> Hydrolysis_Product [label="+ Acidic Water"]; } Figure 1: Oxime formation and potential side reactions.
// Nodes Crude_Mixture [label="Crude Reaction Mixture"]; Workup [label="Aqueous Work-up\n(Extraction)"]; Crude_Product [label="Crude Product\n(after solvent removal)"]; TLC_Analysis [label="TLC Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Is_Solid [label="Is it a solid?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recrystallization [label="Recrystallization"]; Column_Chromatography [label="Column Chromatography\n(Silica or Alumina)"]; Pure_Product [label="Pure Product", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Crude_Mixture -> Workup; Workup -> Crude_Product; Crude_Product -> TLC_Analysis; TLC_Analysis -> Is_Solid; Is_Solid -> Recrystallization [label="Yes"]; Is_Solid -> Column_Chromatography [label="No (Oil)"]; Recrystallization -> Pure_Product [label="Success"]; Recrystallization -> Column_Chromatography [label="Fails"]; Column_Chromatography -> Pure_Product; } Figure 2: General purification workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. "Removing Organic Nitrogen Compounds From Middle Distillate Fuels with " by J.W. Bauserman, G.W. Mushrush et al. [aquila.usm.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. athabascau.ca [athabascau.ca]
- 12. benchchem.com [benchchem.com]
- 13. N-シクロヘキシルヒドロキシルアミン | Sigma-Aldrich [sigmaaldrich.com]
- 14. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
scaling up reactions involving N-Cyclohexylhydroxylamine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Cyclohexylhydroxylamine hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental properties, handling, and safety information critical for process development and scale-up.
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for designing robust experimental protocols. Key data is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 25100-12-3 | [1][2][3] |
| Molecular Formula | C₆H₁₃NO·HCl | [1][2] |
| Molecular Weight | 151.63 g/mol | [1][3][4] |
| Appearance | White to off-white powder or crystals | [3][5] |
| Melting Point | 166-171 °C (lit.) | [2][3] |
| Solubility | Soluble in water | [1][2] |
| Hygroscopicity | Hygroscopic (sensitive to moisture) | [2] |
Q2: What are the recommended storage and handling conditions for this compound, especially for larger quantities?
Proper storage and handling are vital to maintain the integrity of the compound and ensure operator safety, particularly at scale.
-
Storage: The compound is hygroscopic and should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For larger quantities, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture absorption and potential degradation.[2] Store away from incompatible materials and foodstuff containers.[1]
-
Handling: Always handle this compound in a well-ventilated place, such as a fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid the formation of dust and aerosols.[1] Use non-sparking tools and take measures to prevent electrostatic discharge.[1] After handling, wash hands and any exposed skin thoroughly.[6]
Q3: What are the primary safety hazards associated with this compound?
This compound is classified with several hazards that must be managed through engineering controls and PPE.
Table 2: GHS Hazard and Safety Information
| Category | Hazard Statement | GHS Pictogram(s) | Precautionary Codes (Examples) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264, P270, P301+P317 |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | P280, P302+P352, P332+P317 |
| Serious Eye Damage | H318: Causes serious eye damage | GHS05 (Corrosion) | P280, P305+P354+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261, P271, P304+P340 |
Section 2: Troubleshooting Guide for Reaction Scale-Up
Scaling up reactions can introduce challenges not observed on a small scale. This guide addresses common issues in a question-and-answer format.
Q4: My reaction yield dropped significantly after increasing the scale from 1g to 50g. What are the likely causes and solutions?
A drop in yield is a common scale-up problem resulting from changes in physical parameters. The logical workflow below can help diagnose the issue.
References
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. N-环己基羟基胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C6H14ClNO | CID 3084432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
managing hygroscopicity of N-Cyclohexylhydroxylamine hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of N-Cyclohexylhydroxylamine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopicity a concern?
A1: this compound is an organic compound used as a reagent and intermediate in various chemical syntheses, including the preparation of pharmaceuticals.[1] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can lead to several experimental challenges, including:
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Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to errors in concentration calculations.
-
Altered Physical Properties: Moisture can cause the crystalline powder to clump, making it difficult to handle and dispense.[2]
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Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, affecting the purity and reactivity of the compound.
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Inconsistent Results: Variability in moisture content between experiments can lead to poor reproducibility.
Q2: How should I store this compound to minimize moisture absorption?
A2: Proper storage is the first line of defense against hygroscopicity. This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] For enhanced protection, consider the following:
-
Inert Atmosphere: Storing the compound under an inert atmosphere, such as nitrogen or argon, can further prevent moisture exposure.[1]
-
Desiccator: Place the sealed container inside a desiccator containing an active desiccant like silica gel or calcium chloride.
-
Small Aliquots: For long-term storage, consider aliquoting the bulk material into smaller, single-use vials under a dry atmosphere. This minimizes the exposure of the entire batch to ambient humidity each time it is used.
Q3: What is the best practice for weighing this compound?
A3: Weighing a hygroscopic compound requires speed and a controlled environment to ensure accuracy.
-
Ideal Method (Glove Box): The most reliable method is to handle and weigh the compound inside a glove box with a controlled, low-humidity inert atmosphere.
-
Alternative Method (Low-Humidity Environment): If a glove box is unavailable, work in an area with the lowest possible humidity. Have all necessary equipment (spatula, weigh boat, etc.) clean, dry, and ready before opening the container. Minimize the time the container is open.
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Weighing by Difference: For highly accurate measurements, consider weighing the sealed container before and after dispensing the compound.
Q4: How does moisture affect the stability and reactivity of this compound?
Q5: Can I dry this compound if it has absorbed moisture?
A5: While it is technically possible to dry a hygroscopic compound, it is often not recommended without specific protocols. Heating the compound to remove water could potentially lead to decomposition, especially given its relatively low melting point (around 166-171 °C).[1] If drying is attempted, it should be done with extreme care, under vacuum, and at a temperature well below the decomposition point. The efficacy of the drying process should be confirmed analytically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics. | The hygroscopicity of this compound is leading to inaccurate weighing and variable molar ratios. | Implement stringent handling procedures. Weigh the compound in a glove box or a controlled low-humidity environment. Prepare a stock solution from a larger, accurately weighed amount of the compound and use volumetric dispensing for reactions. |
| The compound appears clumpy or has a wet appearance. | The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling. | Do not use the compound for experiments requiring high accuracy. Consider preparing a stock solution of the entire batch and determining its concentration via titration or other analytical methods. For future use, review and improve storage and handling procedures, ensuring containers are always tightly sealed and stored in a desiccator. |
| Difficulty in achieving complete dissolution in an anhydrous solvent. | The presence of absorbed water is interfering with the dissolution process in non-polar organic solvents. | Ensure all glassware is thoroughly dried before use. If possible, use a freshly opened container of the compound. If the issue persists, consider if a small amount of a co-solvent is permissible in your reaction. |
| Unexpected peaks in analytical data (e.g., NMR, HPLC). | The compound may have degraded due to exposure to moisture. Water itself can also appear in NMR spectra. | Use a fresh, properly stored sample. If using an older sample, verify its purity before use. In NMR, the water peak can be identified and potentially suppressed. |
Data Presentation
While specific dynamic vapor sorption (DVS) data for this compound is not publicly available, the following table illustrates the type of data that would be generated from such an analysis. This data shows the equilibrium moisture content of a hypothetical hygroscopic compound at various relative humidity (RH) levels at a constant temperature.
Table 1: Illustrative Moisture Sorption Isotherm Data for a Hygroscopic Compound at 25°C
| Relative Humidity (%) | Moisture Content (% w/w) - Sorption | Moisture Content (% w/w) - Desorption |
| 0 | 0.0 | 0.2 |
| 10 | 0.5 | 0.8 |
| 20 | 1.2 | 1.5 |
| 30 | 2.0 | 2.3 |
| 40 | 3.1 | 3.4 |
| 50 | 4.5 | 4.8 |
| 60 | 6.2 | 6.5 |
| 70 | 8.5 | 8.8 |
| 80 | 11.0 | 11.2 |
| 90 | 15.0 | 15.0 |
Note: This is hypothetical data to illustrate the concept of a moisture sorption isotherm. The desorption curve often shows slightly higher moisture content at a given RH than the sorption curve, a phenomenon known as hysteresis.
Experimental Protocols
Protocol 1: Weighing this compound
Objective: To accurately weigh this compound while minimizing moisture absorption.
Materials:
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This compound
-
Analytical balance
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Weigh boat or weighing paper
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Spatula
-
Glove box (ideal) or a low-humidity environment
-
Desiccator
Procedure:
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Preparation: Ensure all equipment (spatula, weigh boat) is clean and completely dry. If not using a glove box, work in an area with the lowest possible humidity.
-
Equilibration: Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area to prevent condensation upon opening.
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Tare: Place the weigh boat on the analytical balance and tare the weight.
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Dispensing: Work quickly and efficiently. Open the container, and using the spatula, transfer the desired amount of the compound to the weigh boat.
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Sealing: Immediately and tightly seal the container of this compound.
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Recording: Record the stable weight from the analytical balance.
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Storage: Return the sealed container to the desiccator for storage.
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a stock solution of known concentration to avoid repeated weighing of the hygroscopic solid.
Materials:
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Accurately weighed this compound (from Protocol 1)
-
Anhydrous solvent (e.g., anhydrous DMSO, ethanol)
-
Volumetric flask (appropriate size)
-
Funnel
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Transfer: Carefully transfer the weighed this compound into the volumetric flask using a clean, dry funnel.
-
Initial Dissolution: Add a small amount of the anhydrous solvent to the flask to dissolve the solid. Swirl gently or use a magnetic stirrer to aid dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.
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Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed container, protected from light and moisture, at the recommended temperature for the stability of the compound in that solvent.
Visualizations
References
Technical Support Center: Analytical Methods for Monitoring N-Cyclohexylhydroxylamine Hydrochloride Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of N-Cyclohexylhydroxylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the reaction progress of this compound?
A1: The most common and effective methods for monitoring organic reactions, including those involving this compound, are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Mass Spectrometry (MS) can also be used for more detailed mechanistic studies.[2]
Q2: How do I choose the best analytical method for my specific reaction?
A2: The choice of method depends on the reaction's speed, the information required (qualitative vs. quantitative), and the available equipment.
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TLC is ideal for rapid, qualitative checks to see if the starting material is being consumed and a new product is forming.[1][3]
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HPLC is suitable for quantitative analysis, providing data on the concentration of reactants, products, and any impurities over time.[4][5]
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NMR spectroscopy is a powerful quantitative technique for in-situ reaction monitoring (kinetics) without the need for sample workup.[6][7][8]
Q3: What are the key properties of this compound that I should be aware of for analysis?
A3: this compound is a polar, organic compound.[9] Its hydrochloride salt form is soluble in water.[9] The non-salt form, N-Cyclohexylhydroxylamine, has a melting point of 139-140°C.[10][11] These properties are important when selecting solvents for TLC and mobile phases for HPLC.
Q4: Can I use Gas Chromatography (GC) to monitor my reaction?
A4: While GC is a powerful separation technique, it may not be ideal for this compound due to its relatively high polarity and the potential for thermal degradation at the high temperatures used in GC inlets. HPLC is often a more suitable choice for such compounds.[12]
Troubleshooting Guides
Thin Layer Chromatography (TLC)
Q: Why don't I see any spots on my TLC plate under the UV lamp? A: N-Cyclohexylhydroxylamine and many of its potential reaction products may lack a strong UV chromophore. You will likely need to use a visualization stain. A general-purpose stain like Verghn's reagent (ammonium molybdate and ceric sulfate) or p-anisaldehyde solution can be effective for visualizing a wide range of organic compounds.[1]
Q: My spots are streaking or "tailing" on the TLC plate. How can I fix this? A: Streaking is often caused by the compound being too polar for the chosen solvent system or by overloading the sample spot.
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Solution 1: Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[1]
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Solution 2: For amine-containing compounds, adding a small amount of a basic modifier like triethylamine or an acidic modifier like acetic acid to the mobile phase can improve spot shape. For carboxylic acids, a few drops of acetic acid in the eluent can help.[1]
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Solution 3: Ensure your spotting solution is not too concentrated and that the initial spot is small and compact.[3]
Q: The Rf values of my starting material and product are too similar. How can I improve the separation? A:
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Solution 1: Test different solvent systems. A binary mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.[1] Systematically vary the ratio to optimize separation.
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Solution 2: Use a "cospot." A cospot involves spotting the reaction mixture directly on top of the starting material in one lane. If the reactant and product are different, the cospot may appear elongated compared to the individual spots, confirming a reaction has occurred.[3][13]
High-Performance Liquid Chromatography (HPLC)
Q: I am not sure what type of HPLC column to use for this compound. A: Due to its polar and basic nature, a standard reversed-phase C18 column might not provide adequate retention.
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Recommended Approach: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns use a polar stationary phase with a mobile phase rich in an organic solvent like acetonitrile.[12] This is effective for retaining and separating very polar compounds.
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Alternative Approach: A reversed-phase method on a C18 column can be attempted, but it may require a highly aqueous mobile phase and potentially an ion-pairing reagent to improve retention and peak shape.
Q: My peaks are broad or show significant tailing. A:
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Solution 1 (Mobile Phase): If using a reversed-phase column, the interaction of the basic amine group with residual acidic silanols on the silica backbone can cause tailing. Adding a small amount of an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can protonate the silanols and improve peak shape.[4]
-
Solution 2 (Column): Ensure your column is not degraded. Perform a column wash or replace it if necessary.
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Solution 3 (Sample): The sample solvent should be compatible with the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.
Q: How do I quantify the reaction progress using HPLC? A: To get quantitative data, you need to create a calibration curve using a known concentration of your starting material and, if available, your product. By integrating the peak areas of your reactant and product in the reaction mixture chromatograms at different time points, you can determine their concentrations and calculate the percent conversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: How do I set up an NMR experiment to monitor my reaction kinetics? A:
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Step 1: Obtain clean ¹H NMR spectra of your pure starting material and, if possible, your expected product in the same deuterated solvent you will use for the reaction. This allows you to identify non-overlapping peaks for integration.[6]
-
Step 2: Start the reaction and quickly transfer a sample to an NMR tube, or if possible, run the reaction directly in the NMR tube.
-
Step 3: Acquire a series of ¹H NMR spectra at fixed time intervals.[7] Most NMR software has automated programs for acquiring kinetic data (e.g., multi_zgvd on Bruker instruments).[6][7]
-
Step 4: Process all spectra uniformly. Integrate the chosen reactant and product peaks for each time point. The relative integral values will allow you to calculate the reaction conversion over time.[6]
Q: My NMR spectra are distorted, and the peak positions are shifting during the reaction. How can I get reliable quantitative data? A:
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Cause: Changes in the reaction mixture (e.g., temperature, concentration, pH) can affect the magnetic field homogeneity, leading to poor shimming and distorted lineshapes.[14] Using non-deuterated solvents can also prevent the field-frequency lock from working, causing peak drift.[14]
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Solution 1 (Hardware): If the reaction is slow enough, re-shimming the spectrometer before each acquisition can help.
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Solution 2 (Software): Advanced processing techniques can be used. Some software packages offer methods based on metrics like the Wasserstein distance to quantify components even from distorted spectra without traditional peak-picking.[14]
-
Solution 3 (Internal Standard): Adding a known amount of an inert internal standard to the reaction mixture can help normalize the integrals and improve quantitative accuracy.
Quantitative Data Summary
The following table provides an example of how to present quantitative data obtained from HPLC or NMR analysis for a hypothetical reaction where this compound is the limiting reagent.
| Time (minutes) | Reactant Peak Area (a.u.) | Product Peak Area (a.u.) | % Conversion |
| 0 | 100.0 | 0.0 | 0.0% |
| 30 | 75.2 | 24.8 | 24.8% |
| 60 | 51.5 | 48.5 | 48.5% |
| 120 | 22.1 | 77.9 | 77.9% |
| 240 | 5.3 | 94.7 | 94.7% |
% Conversion is calculated as: [Product Area / (Reactant Area + Product Area)] * 100%
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Chamber Preparation: Add your chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with the lid.
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Cospot), and "RXN" (Reaction).[3]
-
Spotting:
-
Using a capillary tube, apply a small spot of your diluted starting material solution to the "SM" and "CO" lanes.
-
Take an aliquot of your reaction mixture, dilute it if necessary, and spot it on the "RXN" and "CO" lanes (directly on top of the starting material spot).[13]
-
-
Development: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Replace the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots. If not visible under a UV lamp, dip the plate in a staining solution (e.g., p-anisaldehyde) and gently heat on a hot plate until spots appear.
-
Analysis: Compare the "RXN" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot indicate reaction progress.
Protocol 2: Quantitative Reaction Monitoring by ¹H NMR
-
Preparation:
-
Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent to be used for the reaction.
-
Prepare an NMR tube containing a known amount of the internal standard stock solution.
-
-
Initial Spectrum (t=0): At the start of the reaction, withdraw a precise aliquot of the reaction mixture and add it to the prepared NMR tube. Immediately acquire a ¹H NMR spectrum.
-
Kinetic Run:
-
Data Processing:
-
Apply the same processing parameters (phasing, baseline correction) to all spectra in the series.
-
For each spectrum, integrate a well-resolved peak for the starting material, a peak for the product, and the peak for the internal standard.
-
-
Calculation:
-
Normalize the integrals of the starting material and product to the integral of the internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to t=0.
-
Plot concentration vs. time to determine the reaction kinetics.
-
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. How To [chem.rochester.edu]
- 4. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. imserc.northwestern.edu [imserc.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. N-环己基羟基胺 | Sigma-Aldrich [sigmaaldrich.com]
- 11. lookchem.com [lookchem.com]
- 12. Analysis of Hydroxylamine: HPLC or GC? - Chromatography Forum [chromforum.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-Cyclohexylhydroxylamine Hydrochloride and Other Hydroxylamine Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate hydroxylamine reagent is a critical decision that can significantly influence the outcome of a chemical synthesis or biological experiment. This guide provides an objective comparison of N-Cyclohexylhydroxylamine hydrochloride against other commonly used hydroxylamine reagents, namely Hydroxylamine hydrochloride, O-Benzylhydroxylamine hydrochloride, and Diethylhydroxylamine (DEHA). The comparison is based on their performance in key applications, supported by available experimental data and detailed methodologies.
Executive Summary
Hydroxylamine reagents are a versatile class of compounds with broad applications in organic synthesis, polymer chemistry, and pharmacology. Their utility stems from the nucleophilic nature of the nitrogen atom and the ability of the N-O bond to participate in various chemical transformations. While sharing a common functional group, substitutions on the nitrogen or oxygen atom dramatically alter the reactivity, selectivity, and physical properties of these reagents.
This compound is a substituted hydroxylamine that finds use as an intermediate in the synthesis of pharmaceuticals and as a hydroxylamination reagent.[1] Its bulky cyclohexyl group influences its steric hindrance and solubility profile.
Hydroxylamine hydrochloride is the simplest salt of hydroxylamine and serves as a fundamental building block for the synthesis of oximes, hydroxamic acids, and other nitrogen-containing compounds.[2][3][4] It is also utilized as a reducing agent and in various industrial processes.[2][5][6][7]
O-Benzylhydroxylamine hydrochloride is an O-substituted hydroxylamine derivative widely used in the synthesis of O-benzyl oximes, which are important intermediates in drug discovery and development.[8][9][10] The benzyl group can serve as a protecting group that can be removed under specific conditions.
Diethylhydroxylamine (DEHA) is an N,N-disubstituted hydroxylamine primarily used as a potent free-radical scavenger, antioxidant, and polymerization inhibitor (short-stopper) in industrial processes.[11][12][13][14]
This guide will delve into a comparative analysis of these reagents across several key performance areas, providing quantitative data where available, detailed experimental protocols, and visual representations of relevant chemical pathways and workflows.
Performance Comparison
The choice of a hydroxylamine reagent is dictated by the specific requirements of the application, including desired reactivity, selectivity, and compatibility with other functional groups. This section compares the performance of this compound and its counterparts in several key areas.
As Reagents in Organic Synthesis
Hydroxylamine derivatives are fundamental reagents in organic synthesis, particularly for the formation of oximes and hydroxamic acids.
Oxime Formation: The reaction of a hydroxylamine with an aldehyde or a ketone yields an oxime. This reaction is crucial for the protection of carbonyl groups, the synthesis of various nitrogen-containing heterocycles, and the preparation of intermediates for Beckmann rearrangement. The reactivity of the hydroxylamine reagent in this transformation is influenced by steric and electronic factors.
While direct quantitative comparative studies for this compound are limited in the readily available literature, a study on the antibacterial activity of N-substituted hydroxylamines provides some insights into their reactivity. The synthesis of these compounds often involves the formation of an N-hydroxyimine intermediate, which is structurally related to an oxime.
Hydroxamic Acid Synthesis: Hydroxamic acids are a class of compounds with a wide range of biological activities, including roles as enzyme inhibitors. They are typically synthesized by the reaction of a carboxylic acid derivative (such as an ester or acyl chloride) with a hydroxylamine. The choice of hydroxylamine reagent can influence the reaction conditions and yield.
As Reducing Agents
Hydroxylamine and its derivatives can act as reducing agents. For instance, they are capable of reducing certain metal ions and organic functional groups.
A study on the reduction of Np(V) by hydroxylamine hydrochloride provides kinetic data for this specific reaction, but a direct comparison with this compound or other substituted hydroxylamines under the same conditions was not found.[15] The reducing ability is expected to be influenced by the substituents on the hydroxylamine core.
As Radical Scavengers and Antioxidants
The ability to scavenge free radicals is a key property of some hydroxylamine derivatives, leading to their use as antioxidants and polymerization inhibitors.
Diethylhydroxylamine (DEHA) is a well-established industrial radical scavenger.[11][12][13][14] It effectively terminates radical chain reactions in polymerization processes.
A study on the antibacterial activity of a series of N-substituted hydroxylamines, including N-cyclohexylhydroxylamine, investigated their free-radical scavenging (FRS) activity. This study provides quantitative data on their ability to trap the DPPH radical.
Quantitative Data Presentation
The following table summarizes the available quantitative data comparing the performance of N-Cyclohexylhydroxylamine and other hydroxylamine derivatives in a specific application.
Table 1: Antibacterial and Radical Scavenging Activity of N-Substituted Hydroxylamines
| Compound | Target Bacteria | MIC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | FRS Activity (IC₅₀, µM) |
| N-Cyclohexylhydroxylamine (8) | P. aeruginosa | < 250 | > 250 | > 1 | > 140 |
| N-sec-Butylhydroxylamine (6) | S. aureus | < 250 | > 250 | > 1 | > 140 |
| N-Benzylhydroxylamine (11) | B. anthracis | < 15 | > 250 | 21.3 | < 140 |
| N-(4-Fluorobenzyl)hydroxylamine (12) | P. aeruginosa | < 125 | 125 | 1 | < 140 |
| N-(4-(Trifluoromethyl)benzyl)hydroxylamine (15) | E. coli | < 125 | > 250 | 11.4 | < 140 |
Data extracted from "Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents"[16]. MIC₅₀ is the minimum inhibitory concentration for 50% of the bacterial population. CC₅₀ is the cytotoxic concentration for 50% of murine macrophage cells. The Selectivity Index (SI) is the ratio of CC₅₀ to MIC₅₀. FRS activity is the free-radical scavenging activity against the DPPH radical.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Determination of Antibacterial Activity (MIC₅₀)
This protocol is adapted from the study on the antibacterial activity of N-substituted hydroxylamines.[16]
Objective: To determine the minimum inhibitory concentration (MIC₅₀) of hydroxylamine reagents against various bacterial strains.
Materials:
-
N-substituted hydroxylamine compounds (e.g., N-Cyclohexylhydroxylamine)
-
Bacterial strains (e.g., P. aeruginosa, S. aureus, E. coli)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each hydroxylamine compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the optical density (OD) at 600 nm using a spectrophotometer to determine bacterial growth.
-
The MIC₅₀ is defined as the lowest concentration of the compound that inhibits 50% of the bacterial growth compared to the positive control.
Protocol 2: General Procedure for Oxime Synthesis
This is a general protocol for the synthesis of oximes from aldehydes or ketones using a hydroxylamine hydrochloride salt.
Objective: To synthesize an oxime from a carbonyl compound.
Materials:
-
Aldehyde or ketone
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium acetate, pyridine)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Dissolve the aldehyde or ketone in the chosen solvent in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride and the base in the same solvent to the flask. The base is used to neutralize the HCl released from the hydroxylamine salt.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the product can be isolated by various methods, such as precipitation by adding water, followed by filtration, or by extraction with an organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: General reaction pathway for oxime synthesis.
Caption: Factors influencing hydroxylamine reagent performance.
Conclusion
The selection of a hydroxylamine reagent is a nuanced decision that depends on the specific chemical transformation or biological assay being performed.
-
This compound offers a balance of properties that may be advantageous in specific synthetic contexts where its steric bulk and lipophilicity can influence selectivity. The available data on its antibacterial activity, while modest compared to other screened N-substituted hydroxylamines, provides a quantitative benchmark for its biological effects.
-
Hydroxylamine hydrochloride remains the fundamental and cost-effective choice for many standard applications like the synthesis of simple oximes and hydroxamic acids, where high reactivity and low steric hindrance are desired.
-
O-Benzylhydroxylamine hydrochloride is a valuable reagent in multi-step syntheses, particularly in drug discovery, where the benzyl group can serve as a readily cleavable protecting group.
-
Diethylhydroxylamine (DEHA) excels in applications requiring potent radical scavenging, such as in the polymer industry, where it functions as an efficient polymerization inhibitor.
While this guide provides a comparative overview based on available literature, it is evident that direct, quantitative, head-to-head comparisons of these reagents across a broad spectrum of applications are not always readily available. Therefore, for critical applications, researchers are encouraged to perform their own comparative studies to determine the optimal reagent and reaction conditions for their specific needs. The experimental protocols provided herein can serve as a starting point for such investigations. The continued exploration of the structure-activity relationships of hydroxylamine derivatives will undoubtedly lead to the development of new reagents with enhanced performance and broader applicability in chemical and biological sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. northmetal.net [northmetal.net]
- 16. Diethylhydroxylamine (DEHA) - 85% | Eastman [eastman.com]
A Comparative Efficacy Analysis: N-Cyclohexylhydroxylamine Hydrochloride vs. Hydroxylamine Hydrochloride in Isoxazolone Synthesis
In the landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to achieving desired outcomes with high efficiency and yield. This guide provides a detailed comparison of the efficacy of N-Cyclohexylhydroxylamine hydrochloride and hydroxylamine hydrochloride, with a specific focus on their application in the synthesis of isoxazolone derivatives. This analysis is intended for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and mechanistic insights to inform reagent selection.
At a Glance: Key Differences and Applications
| Feature | This compound | Hydroxylamine Hydrochloride |
| Primary Application | Intermediate in the synthesis of specific pharmaceuticals, such as 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs. | Broad-spectrum reducing agent; synthesis of oximes, various pharmaceuticals (antioxidants, antivirals, sulfa drugs), dyes, and pigments; reagent in analytical chemistry. |
| Key Reaction | Cyclocondensation with β-keto esters to form N-substituted isoxazolones. | Reaction with carbonyl compounds to form oximes; multicomponent reactions to form isoxazol-5(4H)-ones. |
| Reported Yields in Isoxazolone Synthesis | 67% for 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone. | Typically 85-99% for various 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones under optimized conditions. |
| Reaction Conditions | Often requires specific solvents and controlled temperatures. | Versatile; can be performed under various conditions including solvent-free, aqueous, and with catalysts at room or elevated temperatures. |
Performance in Isoxazolone Synthesis: A Quantitative Comparison
The primary application for a direct comparison of these two reagents lies in the synthesis of the isoxazolone ring system, a prevalent scaffold in many biologically active compounds. While both can be employed for this purpose, the available literature indicates differences in their typical substrates, reaction conditions, and resulting yields.
Table 1: Comparative Yields in the Synthesis of Isoxazolone Derivatives
| Reagent | Substrates | Product | Yield (%) | Reference |
| This compound | Diethyl 2-(ethoxymethylene)malonate | 4-Carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone | 67% | [Zinner, G. Arch. Pharm. Ber. Dtsch. Pharm. Ges.1967 , 300, 197-203] |
| Hydroxylamine Hydrochloride | Ethyl acetoacetate, various aromatic aldehydes | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | 85-99% | [Multiple sources] |
Experimental Protocols
Synthesis of 4-Carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone using this compound
Principle: This procedure details the cyclocondensation reaction between this compound and diethyl 2-(ethoxymethylene)malonate to yield the corresponding N-substituted isoxazolone.
Materials:
-
This compound
-
Diethyl 2-(ethoxymethylene)malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Dilute hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving a stoichiometric amount of sodium in absolute ethanol.
-
To this solution, this compound is added, and the mixture is stirred to form the free N-cyclohexylhydroxylamine.
-
Diethyl 2-(ethoxymethylene)malonate is then added to the reaction mixture.
-
The mixture is heated under reflux for a specified period.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with dilute hydrochloric acid and water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.
-
The product, 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone, is purified by recrystallization or column chromatography. A yield of 67% has been reported for this reaction.
Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones using Hydroxylamine Hydrochloride
Principle: This protocol describes a one-pot, three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by imidazole under ultrasound irradiation, to form a 3-methyl-4-arylmethylene-isoxazol-5(4H)-one.[1]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Imidazole
-
Water
-
Ultrasound bath
Procedure:
-
In a suitable reaction vessel, the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and imidazole (as catalyst) are mixed in water.
-
The reaction vessel is placed in an ultrasound bath and irradiated at a specified power and temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid product precipitates out of the aqueous solution.
-
The product is isolated by filtration, washed with water, and dried.
-
This method has been reported to produce excellent yields (typically 85-99%) in short reaction times.[1]
Mechanistic Insights
The formation of isoxazolones from both reagents proceeds through a cyclocondensation mechanism. The key difference lies in the nature of the hydroxylamine derivative.
This compound Pathway
The reaction with N-Cyclohexylhydroxylamine involves the initial formation of the free N-cyclohexylhydroxylamine, which then acts as a nucleophile. The reaction likely proceeds through a Michael-type addition to the activated double bond of diethyl ethoxymethylenemalonate, followed by an intramolecular cyclization and elimination of ethanol.
Hydroxylamine Hydrochloride Pathway
In the three-component reaction with hydroxylamine hydrochloride, the reaction is believed to initiate with the formation of an oxime intermediate from the reaction of hydroxylamine with the β-keto ester (ethyl acetoacetate). This is followed by a Knoevenagel condensation with the aromatic aldehyde and subsequent cyclization.[1]
Conclusion
Both this compound and hydroxylamine hydrochloride are effective reagents for the synthesis of isoxazolone derivatives.
Hydroxylamine hydrochloride demonstrates broader utility and higher reported yields in the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones through efficient, often green, one-pot multicomponent reactions. Its versatility in terms of reaction conditions makes it a highly adaptable reagent for a wide range of substrates.
The choice between these two reagents will ultimately depend on the specific isoxazolone target. For the high-yield synthesis of a diverse library of 4-arylmethylene-isoxazol-5(4H)-ones, hydroxylamine hydrochloride is generally the more efficient choice. For the synthesis of N-cyclohexyl substituted isoxazolones, this compound is the indispensable reagent.
References
A Comparative Guide to Reagents for Nitrone Synthesis: Alternatives to N-Cyclohexylhydroxylamine Hydrochloride
For researchers, scientists, and drug development professionals engaged in the synthesis of nitrones, the selection of an appropriate hydroxylamine reagent is a critical step that influences reaction efficiency, substrate scope, and overall yield. While N-Cyclohexylhydroxylamine hydrochloride is a commonly employed reagent, a variety of alternatives offer distinct advantages in terms of reactivity, availability, and applicability to different synthetic strategies. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Direct Condensation with Alternative N-Substituted Hydroxylamines
The most straightforward alternative to this compound involves the direct condensation of an aldehyde or ketone with other commercially available or readily synthesized N-substituted hydroxylamines. The choice of the N-substituent can significantly impact the stability and reactivity of the resulting nitrone.
N-Methylhydroxylamine Hydrochloride
N-Methylhydroxylamine hydrochloride is a widely used reagent that often provides high yields of the corresponding N-methylnitrones. These nitrones are valuable intermediates in various synthetic transformations.
Table 1: Comparison of N-Methylhydroxylamine Hydrochloride in Nitrone Synthesis
| Aldehyde/Ketone | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | Na2CO3, Na2SO4, grinding, rt, 5 min | 95 | [1] |
| 4-Chlorobenzaldehyde | Na2CO3, Na2SO4, grinding, rt, 3 min | 96 | [1] |
| Cyclohexanone | Na2CO3, Na2SO4, grinding, rt, 10 min | 85 | [1] |
| Various aldehydes | Glycerol, 60-80 °C, 15-30 min | 83-95 | [2] |
N-Arylhydroxylamines
N-Arylhydroxylamines, such as N-phenylhydroxylamine, are precursors to N-arylnitrones, which are of significant interest in medicinal chemistry and materials science.
Table 2: Performance of N-Arylhydroxylamines in Nitrone Synthesis
| Aldehyde | Hydroxylamine | Reaction Conditions | Yield (%) | Reference |
| 5-Nitrofurfural | N-Phenylhydroxylamine | Ethanol, 50 °C | Not specified | [3] |
| 5-Nitrofurfural | N-(p-bromophenyl)hydroxylamine | Ethanol, 50 °C | Not specified | [3] |
| Benzaldehyde | N-Phenylhydroxylamine | SnCl2·2H2O, Na2CO3, grinding | 92 | [4] |
In Situ Generation of Hydroxylamines from Nitro Compounds
To circumvent the handling of potentially unstable hydroxylamine reagents, an alternative approach involves the in situ generation of arylhydroxylamines from the reduction of the corresponding nitro compounds, followed by immediate condensation with an aldehyde. This one-pot procedure is highly efficient and chemoselective.
Table 3: Nitrone Synthesis via In Situ Generated Arylhydroxylamines
| Nitroarene | Aldehyde | Reducing Agent | Reaction Conditions | Yield (%) | Reference |
| Nitrobenzene | Benzaldehyde | SnCl2·2H2O | Grinding, rt | 92 | [4] |
| 4-Chloronitrobenzene | 4-Chlorobenzaldehyde | SnCl2·2H2O | Grinding, rt | 95 | [4] |
| 4-Nitrotoluene | 4-Methylbenzaldehyde | SnCl2·2H2O | Grinding, rt | 93 | [4] |
Oxidation of Secondary Amines
The direct oxidation of secondary amines to nitrones presents a valuable alternative synthetic route. This method avoids the use of hydroxylamine precursors altogether. A notable advantage is the development of metal-free oxidation protocols, enhancing the green credentials of the synthesis.
Table 4: Nitrone Synthesis by Oxidation of Secondary Amines with Oxone
| Secondary Amine | Reaction Conditions | Yield (%) | Reference |
| Dibenzylamine | Oxone, NaHCO3, CH2Cl2/H2O, rt, 2h | 86 | [5] |
| N-Benzylmethylamine | Oxone, NaHCO3, CH2Cl2/H2O, rt, 2h | 78 | [5] |
| Pyrrolidine | Oxone, NaHCO3, CH2Cl2/H2O, rt, 2h | 72 | [5] |
Oxidation of N,N-Disubstituted Hydroxylamines
The oxidation of N,N-disubstituted hydroxylamines offers another pathway to nitrones. While traditional methods often employ toxic heavy metal oxidants like mercuric oxide, recent research has focused on developing more sustainable and practical stoichiometric oxidants.
Table 5: Comparison of Oxidants for N,N-Disubstituted Hydroxylamine Oxidation
| Hydroxylamine | Oxidant | Reaction Conditions | Yield (%) | Reference |
| N-Benzyl-N-phenylhydroxylamine | N-t-butylbenzenesulfinimidoyl chloride, DBU, CH2Cl2, -78 °C | 96 | [6] | |
| N,N-Dibenzylhydroxylamine | N-t-butylbenzenesulfinimidoyl chloride, DBU, CH2Cl2, -78 °C | 95 | [6] | |
| N,N-Dicyclohexylhydroxylamine | N-t-butylbenzenesulfinimidoyl chloride, DBU, CH2Cl2, -78 °C | 86 | ||
| Polyhydroxylated cyclic hydroxylamines | IBX, DMP, DIB | Various | 89-100 |
Electrochemical and Photochemical Methods
Modern synthetic chemistry is increasingly embracing electrochemical and photochemical methods for their green and sustainable attributes. These approaches offer mild reaction conditions and often avoid the need for stoichiometric reagents.
Electrosynthesis from Nitroarenes and Aldehydes
A one-pot electrosynthesis method allows for the direct and selective formation of nitrones from the cathodic treatment of nitroarenes in the presence of aldehydes. This method is notable for its simplicity and the use of environmentally benign carbon electrodes.
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis provides a mild and efficient route for the oxidative formation of nitrones from N-substituted hydroxylamines. This protocol is characterized by low catalyst loading and the absence of additional chemical oxidants.
Experimental Protocols
Protocol 1: Nitrone Synthesis by Grinding with N-Methylhydroxylamine Hydrochloride[1]
-
In a mortar, combine the aldehyde or ketone (1 mmol), N-methylhydroxylamine hydrochloride (1 mmol, 83.5 mg), anhydrous sodium carbonate (1 mmol, 106 mg), and anhydrous sodium sulfate (1 mmol, 142 mg).
-
Grind the mixture at room temperature for the time specified in Table 1.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with an appropriate organic solvent.
-
Remove the solvent under reduced pressure to obtain the crude nitrone, which can be further purified by recrystallization.
Protocol 2: One-Pot Nitrone Synthesis from a Nitroarene[4]
-
In a grinding apparatus, mix the nitroarene (1 mmol), aldehyde (1 mmol), SnCl2·2H2O (2 mmol, 452 mg), and Na2CO3 (2 mmol, 212 mg).
-
Grind the mixture at room temperature for the appropriate time.
-
After completion of the reaction (monitored by TLC), add water to the mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to yield the nitrone.
Protocol 3: Oxidation of a Secondary Amine using Oxone[5]
-
To a solution of the secondary amine (1 mmol) in a biphasic mixture of CH2Cl2 (5 mL) and saturated aqueous NaHCO3 (5 mL), add Oxone (2.5 mmol, 1.54 g) portion-wise at room temperature.
-
Stir the mixture vigorously for the time indicated in Table 4.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired nitrone.
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials and the final nitrone products for the different synthetic routes, the following diagrams are provided.
References
- 1. Green Efficient One-Pot Synthesis and Separation of Nitrones in Water Assisted by a Self-Assembled Nanoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration and Development of Nitrone Chemistry [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chimia.ch [chimia.ch]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of N-Cyclohexylhydroxylamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical aspect of quality control. This guide provides a detailed comparison of analytical methods for the validation of N-Cyclohexylhydroxylamine hydrochloride purity. We will delve into various techniques, presenting their performance data, experimental protocols, and visual workflows to aid in the selection of the most suitable method for your specific needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of common analytical methods used for the purity determination of hydroxylamine derivatives, which are applicable to this compound. This data is synthesized from various analytical studies to provide a comparative overview.
| Analytical Method | Principle | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy (% Recovery) | Specificity |
| High-Performance Liquid Chromatography (HPLC) with UV Derivatization [1] | Separation based on polarity after derivatization to introduce a UV-active chromophore. | ≥ 0.999[2] | ~0.01 ppm[1] | ~0.03 ppm[1] | ≤ 2.0%[2] | 98.0 - 102.0%[3] | High, separates impurities and degradation products.[2] |
| Gas Chromatography (GC) with FID [4][5] | Separation of volatile compounds in the gas phase. Often requires derivatization.[4][5] | ≥ 0.998 | ~0.45 µg/ml[4][5] | Not specified | Reproducible results reported.[4] | Not specified | Good, no interference from organic solvents.[4] |
| Volumetric Titration (e.g., Titanous Salt Method) [6] | Redox titration where hydroxylamine is reduced by a titanous salt.[6] | Not applicable | Higher than chromatographic methods | Not applicable | Reproducible to 0.1-0.2%[6] | Comparable to ferric sulfate method.[6] | Moderate, may be affected by other oxidizing or reducing agents. |
| Spectrophotometry [7] | Based on the oxidation of hydroxylamine to nitrite, followed by a color-forming reaction.[7] | Obeys Beer's law over 0-7 µg range.[7] | Not specified | Not specified | 1.2%[7] | Not specified | Susceptible to interference from other ions.[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for hydroxylamine and its derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Derivatization
This method offers high sensitivity and specificity, making it suitable for trace-level impurity analysis.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a quaternary gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A gradient of acetonitrile and water.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: Dependent on the derivatizing agent used.
-
Injection Volume: 10 µL.[2]
2. Derivatization Procedure: Due to the lack of a strong chromophore in N-Cyclohexylhydroxylamine, a pre-column derivatization step is necessary for UV detection. A common approach involves reaction with a UV-active carbonyl compound to form a stable, detectable oxime.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase).
-
Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.[2]
4. Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3]
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a robust technique for the analysis of volatile and semi-volatile compounds.[8] For this compound, derivatization to a more volatile form is typically required.[4][5]
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: Optimized for the separation of the derivatized analyte from potential impurities.
-
Injector and Detector Temperature: Maintained at a high enough temperature to ensure vaporization and prevent condensation.
2. Derivatization: A common derivatization involves the reaction with an aldehyde or ketone (e.g., acetone) to form the corresponding oxime, which is more volatile.[4][5]
3. Standard and Sample Preparation:
-
Standard and Sample Solutions: Prepare in a solvent mixture that facilitates the derivatization reaction, such as water and acetone.[5] The solutions are then subjected to the derivatization procedure before injection.
Volumetric Titration
Titrimetric methods are classical analytical techniques that can provide accurate and precise results for purity assessment, although they are generally less sensitive and specific than chromatographic methods.[6]
1. Principle (Titanous Salt Method): N-Cyclohexylhydroxylamine is reduced by an excess of a standardized titanous salt solution in an acidic medium, with the exclusion of air. The excess titanous salt is then back-titrated with a standardized potassium permanganate solution.[6]
2. Reagents:
-
Standardized Titanous Sulfate or Chloride Solution
-
Standardized Potassium Permanganate Solution
-
Sulfuric Acid
3. Procedure:
-
Accurately weigh the this compound sample and dissolve it in deaerated water.
-
Acidify the solution with sulfuric acid.
-
Add a known excess of the standardized titanous salt solution.
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes) while maintaining an inert atmosphere (e.g., with CO₂ or N₂).
-
Titrate the excess titanous salt with the standardized potassium permanganate solution to a persistent pink endpoint.
-
Perform a blank titration under the same conditions.
4. Calculation: The purity of this compound is calculated based on the amount of titanous salt consumed in the reaction.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for GC purity analysis of this compound.
Caption: Workflow for volumetric titration purity analysis.
References
- 1. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. wjpr.net [wjpr.net]
- 5. Gas chromatographic measurement of trace hydroxylamine in drugs. [wisdomlib.org]
- 6. zenodo.org [zenodo.org]
- 7. Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
A Comparative Analysis of N-Cyclohexylhydroxylamine Hydrochloride in Diverse Reaction Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of N-Cyclohexylhydroxylamine hydrochloride's performance in various reaction media, offering insights into its application in organic synthesis. While direct comparative studies are limited, this document synthesizes available data and established chemical principles to offer a valuable resource for reaction optimization. The guide also presents a comparison with common alternative hydroxylamine reagents.
Executive Summary
This compound is a versatile reagent for the synthesis of oximes and other nitrogen-containing compounds. Its reactivity and the efficiency of reactions involving it are significantly influenced by the choice of solvent. This guide explores these effects through a detailed comparison in polar protic, polar aprotic, and non-polar solvents. Furthermore, a comparison with alternative reagents such as hydroxylamine hydrochloride, O-methylhydroxylamine hydrochloride, and N,O-dimethylhydroxylamine hydrochloride is provided to aid in reagent selection for specific synthetic goals.
Performance in Different Reaction Media
The choice of reaction medium is critical in modulating the reactivity of this compound. The polarity and proticity of the solvent can affect the solubility of the reagent and substrates, the stability of intermediates, and the overall reaction rate and yield.
Data Presentation
The following table summarizes the expected performance of this compound in a model oximation reaction (e.g., with benzaldehyde) across different solvent types. The data for hydroxylamine hydrochloride is based on literature findings, and the performance of this compound and its alternatives is estimated based on established principles of chemical reactivity, considering factors like steric hindrance.
Table 1: Comparative Performance of this compound and Alternatives in a Model Oximation Reaction
| Reagent | Reaction Medium (Solvent Type) | Typical Solvents | Expected Reaction Time | Expected Yield | Potential Side Products |
| N-Cyclohexylhydroxylamine HCl | Polar Protic | Ethanol, Methanol, Water | Moderate | Good to Excellent | Minimal |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Fast | Excellent | Minimal | |
| Non-Polar | Toluene, Hexane | Slow | Poor to Moderate | Low solubility may hinder reaction | |
| Hydroxylamine HCl | Polar Protic | Ethanol, Methanol, Water | Moderate to Fast | Good to Excellent[1] | Minimal |
| Polar Aprotic | Acetonitrile | Fast | Excellent[2] | Minimal | |
| Non-Polar | Toluene, Hexane | Very Slow | Poor | Low solubility | |
| O-Methylhydroxylamine HCl | Polar Protic | Ethanol, Methanol | Moderate | Good to Excellent | Minimal |
| Polar Aprotic | Acetonitrile, DMF | Fast | Excellent | Minimal | |
| Non-Polar | Toluene, Hexane | Slow | Poor to Moderate | Low solubility | |
| N,O-Dimethylhydroxylamine HCl | Polar Protic | Ethanol, Methanol | Slow | Moderate | Steric hindrance may lower yield |
| Polar Aprotic | Acetonitrile, DMF | Moderate | Good | Steric hindrance may lower yield | |
| Non-Polar | Toluene, Hexane | Very Slow | Poor | Low solubility and steric hindrance |
Note: The expected reaction times and yields are relative comparisons. Actual results may vary depending on the specific substrate, temperature, and other reaction conditions.
Experimental Protocols
To facilitate reproducible research, a detailed experimental protocol for a comparative study of the oximation of benzaldehyde with this compound in different solvents is provided below.
General Protocol for Comparative Oximation Reaction
1. Materials:
-
This compound
-
Benzaldehyde
-
Sodium Bicarbonate (or other suitable base)
-
Solvents: Ethanol, Acetonitrile, Toluene (anhydrous)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
2. Procedure:
-
In a series of round-bottom flasks, dissolve this compound (1.2 mmol) and sodium bicarbonate (1.5 mmol) in the chosen solvent (10 mL).
-
Add benzaldehyde (1.0 mmol) to each flask.
-
Stir the reaction mixtures at a controlled temperature (e.g., room temperature or 50 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Determine the yield and characterize the product by spectroscopic methods (e.g., NMR, IR).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative study.
Caption: General experimental workflow for the comparative study.
Logical Relationship of Solvent Properties and Reaction Outcome
The following diagram illustrates the logical relationship between solvent properties and the outcome of the oximation reaction.
Caption: Influence of solvent properties on reaction outcome.
Conclusion
The selection of an appropriate reaction medium is paramount for optimizing syntheses involving this compound. Polar aprotic solvents, such as acetonitrile, are generally expected to provide the best performance in terms of reaction rate and yield for oximation reactions. Polar protic solvents like ethanol and methanol are also effective, while non-polar solvents are typically not recommended due to solubility limitations. When selecting a hydroxylamine reagent, the steric and electronic properties of the substituents should be considered in relation to the substrate and desired reaction outcome. This guide provides a foundational framework for making informed decisions in the laboratory. Further experimental validation is encouraged to determine the optimal conditions for specific applications.
References
Comparative Guide to the Applications of N-Cyclohexylhydroxylamine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Cyclohexylhydroxylamine hydrochloride is a versatile reagent and intermediate in organic synthesis, primarily utilized in the construction of various heterocyclic and acyclic compounds. This guide provides a comprehensive overview of its key applications, offering objective comparisons with alternative synthetic methods, supported by experimental data where available.
Synthesis of Isoxazole Derivatives
This compound is a key precursor for the synthesis of N-cyclohexyl substituted isoxazol-5-ones. A notable example is the preparation of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone.[1]
Comparison with Alternatives: Hydroxylamine Hydrochloride
A common alternative for the synthesis of isoxazole and isoxazolone cores is the simpler and more readily available hydroxylamine hydrochloride (NH₂OH·HCl). This reagent is widely used in one-pot, three-component reactions with β-ketoesters and aldehydes to yield a variety of isoxazole derivatives. The primary difference in the product is the absence of the N-cyclohexyl substituent, which may be advantageous or disadvantageous depending on the desired properties of the final molecule.
Table 1: Comparison of Reagents for Isoxazol-5(4H)-one Synthesis
| Feature | This compound | Hydroxylamine Hydrochloride |
| Product | N-Cyclohexyl substituted isoxazol-5(4H)-ones | N-unsubstituted or differently substituted isoxazol-5(4H)-ones |
| Reaction Type | Typically involves reaction with β-ketoesters | Widely used in one-pot, three-component reactions[1][2][3] |
| Catalysts | --- | Various catalysts can be employed, including amine-functionalized cellulose[1], itaconic acid[4], and others, often under green conditions (e.g., in water, ultrasonic irradiation)[4]. |
| Yields | Specific yield data for 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone is not readily available in the reviewed literature. | Good to excellent yields (often >80-90%) are reported for various derivatives under optimized conditions.[1][4] |
Experimental Protocol: Synthesis of 4-Aryl-3-methylisoxazol-5(4H)-ones using Hydroxylamine Hydrochloride
This protocol is a general representation of a three-component synthesis of isoxazol-5(4H)-ones.
Materials:
-
Ethyl acetoacetate (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Hydroxylamine hydrochloride (1.2 equivalents)
-
Amine-functionalized cellulose catalyst (e.g., 14 mg per mmol of aldehyde)[1]
-
Water
Procedure: [1]
-
A mixture of the aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and the catalyst is stirred in water at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is typically collected by filtration, washed with water, and dried. Purification is often achieved by recrystallization from a suitable solvent like ethanol.
Workflow for Isoxazol-5(4H)-one Synthesis
Caption: General workflow for the synthesis of Isoxazol-5(4H)-ones.
Preparation of N-Cyclohexyl Nitrones
This compound serves as a starting material for the synthesis of N-cyclohexyl nitrones through condensation with aldehydes.[5][6] Nitrones are valuable 1,3-dipoles used in cycloaddition reactions to synthesize five-membered heterocyclic compounds like isoxazolidines.
Comparison with Alternative Nitrone Synthesis Methods
Several alternative methods for nitrone synthesis exist, offering different advantages in terms of starting materials, reaction conditions, and substrate scope.
Table 2: Comparison of Nitrone Synthesis Methods
| Method | Starting Materials | Reagents/Conditions | Advantages | Disadvantages |
| Condensation (using N-Cyclohexylhydroxylamine HCl) | Aldehyde, N-Cyclohexylhydroxylamine HCl | Typically basic conditions | Direct route to N-cyclohexyl nitrones. | Requires the specific hydroxylamine derivative. |
| Oxidation of Secondary Amines | Secondary amine (e.g., N-cyclohexyl-N-alkylamine) | Oxidizing agents like Oxone[7], sodium tungstate/H₂O₂[6] | Readily available starting materials. | Potential for over-oxidation or side reactions. |
| Oxidation of N,N-Disubstituted Hydroxylamines | N,N-disubstituted hydroxylamine | N-t-butylbenzenesulfinimidoyl chloride/DBU[8], yellow mercuric oxide | Mild conditions, suitable for labile nitrones.[8] | May require synthesis of the hydroxylamine precursor; use of toxic mercury compounds.[8] |
| Reduction of Nitro Compounds & Condensation | Nitro compound, Aldehyde | Zn dust/NH₄Cl for reduction, followed by condensation[9] | Utilizes readily available nitro compounds. | Multi-step process. |
Experimental Protocol: General Synthesis of Nitrones from N-Arylhydroxylamines and Aldehydes
This protocol illustrates the general condensation method for nitrone synthesis.
Materials: [5]
-
N-Arylhydroxylamine (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Absolute ethanol
Procedure: [5]
-
Dissolve the aldehyde in absolute ethanol in a round-bottom flask and warm the solution (e.g., to 50 °C).
-
Add a solution of the N-arylhydroxylamine in absolute ethanol dropwise to the aldehyde solution with stirring.
-
Continue stirring the reaction mixture at the elevated temperature for a specified time (e.g., 30 minutes).
-
Cool the reaction mixture in an ice bath to induce precipitation of the nitrone.
-
Collect the product by filtration, wash with cold ethanol, and dry.
Nitrone Synthesis Pathways
Caption: Common synthetic routes to nitrones.
Conversion of 1,2-Dicarboxylic Acids to α,β-Unsaturated Carboxylic Acids
This compound can be used as a reagent in the conversion of 1,2-dicarboxylic acids to α,β-unsaturated carboxylic acids. While the specific mechanism and protocol for this transformation using this compound are not detailed in the readily available literature, it represents a decarboxylative elimination pathway.
Comparison with Alternatives: Horner-Wadsworth-Emmons (HWE) Reaction
A widely employed and highly reliable method for the synthesis of α,β-unsaturated esters (which can be hydrolyzed to the corresponding carboxylic acids) is the Horner-Wadsworth-Emmons (HWE) reaction.[10][11] This reaction involves the condensation of an aldehyde or ketone with a phosphonate-stabilized carbanion.
Table 3: Comparison of Methods for α,β-Unsaturated Acid/Ester Synthesis
| Feature | This compound Method | Horner-Wadsworth-Emmons (HWE) Reaction |
| Starting Materials | 1,2-Dicarboxylic acid | Aldehyde/Ketone, Phosphonate ester |
| Key Reagents | This compound | Strong base (e.g., NaH, LiOH, DBU) |
| Product | α,β-Unsaturated carboxylic acid | α,β-Unsaturated ester (hydrolyzable to acid) |
| Stereoselectivity | Not well-documented | Generally provides high E-selectivity.[10] |
| Scope & Reliability | Less common, scope not well-defined | Broad substrate scope, highly reliable and widely used in natural product synthesis.[11] |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction for (E)-α,β-Unsaturated Esters
This is a general procedure for the HWE reaction.
Materials: [10]
-
Aldehyde (1 equivalent)
-
Triethyl phosphonoacetate (or other phosphonate ester) (1-1.2 equivalents)
-
Base (e.g., LiOH, K₂CO₃, or DBU) (1-1.5 equivalents)
-
Solvent (e.g., Deep Eutectic Solvent like choline chloride/urea, THF, DMF)
Procedure: [10]
-
The phosphonate ester is deprotonated by the base in the chosen solvent to generate the phosphonate carbanion.
-
The aldehyde is added to the solution of the carbanion, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Work-up typically involves extraction with an organic solvent and purification by column chromatography.
HWE Reaction Mechanism Overview
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Other Applications
This compound is also reported as an intermediate in the synthesis of hexahydroisoxazolequinoline analogs . However, detailed experimental protocols and comparative studies for this specific application are not widely available in the reviewed literature. Similarly, its use as a hydroxylamination reagent for allyl esters is mentioned, but specific procedures and comparisons with other hydroxylaminating agents are not well-documented.
Conclusion
This compound is a valuable reagent for introducing the N-cyclohexyl moiety in the synthesis of heterocycles like isoxazolones and as a precursor for N-cyclohexyl nitrones. For the synthesis of the core isoxazole ring system without the N-cyclohexyl group, hydroxylamine hydrochloride offers a more common and often greener alternative with a broader range of documented catalytic systems. In the synthesis of α,β-unsaturated carbonyl compounds, established methods like the Horner-Wadsworth-Emmons reaction provide a more general and highly stereoselective alternative to the less-documented method involving this compound with 1,2-dicarboxylic acids. The choice of reagent and method will ultimately depend on the specific target molecule, desired substitution pattern, and the importance of factors like stereoselectivity, yield, and reaction conditions. Further research into the less-documented applications of this compound could expand its utility in organic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitrone synthesis by CN-Coupling [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
- 10. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Stereoselectivity of Reactions with N-Cyclohexylhydroxylamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for reagents that afford high stereocontrol is paramount. N-Cyclohexylhydroxylamine hydrochloride has emerged as a valuable precursor for the in-situ generation of N-cyclohexyl-substituted nitrones, which are versatile intermediates in various stereoselective reactions, most notably 1,3-dipolar cycloadditions for the synthesis of chiral isoxazolidines. This guide provides a comparative assessment of the stereoselectivity achieved using this compound in such reactions, alongside alternative N-substituted hydroxylamines. The information presented herein is supported by experimental data and detailed protocols to aid researchers in the selection of appropriate reagents for their synthetic endeavors.
Performance Comparison in Stereoselective Cycloaddition Reactions
The stereochemical outcome of 1,3-dipolar cycloaddition reactions involving nitrones is highly dependent on the steric and electronic nature of the substituents on both the nitrone and the dipolarophile. The bulky cyclohexyl group of nitrones derived from N-Cyclohexylhydroxylamine can significantly influence the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer over another.
While direct comparative studies are limited, analysis of published data allows for an indirect assessment of the stereoselectivity imparted by the N-cyclohexyl group in comparison to other common N-substituents like methyl and tert-butyl groups.
| N-Substituent of Hydroxylamine | Dipolarophile | Reaction Conditions | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Cyclohexyl | Chiral 3-arylmethylidene piperidones | Toluene, reflux | 3:1 | Not Reported | [1] |
| Methyl | Styrene | Not specified | 73:11:9:7 (four diastereomers) | Not Applicable | [2] |
| tert-Butyl | Not specified | Not specified | Not specified | Not specified | No data found |
| Phenyl | Alkenylazaarenes | Water, microwave | High regioselectivity, single diastereomer | Not Reported | [3] |
Note: The data presented is compiled from different studies with varying substrates and reaction conditions, and therefore direct comparison should be approached with caution. The lack of comprehensive comparative studies highlights a gap in the current literature.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for the in-situ generation of nitrones from N-substituted hydroxylamines and their subsequent stereoselective cycloaddition reactions.
Protocol 1: Diastereoselective 1,3-Dipolar Cycloaddition of an N-Cyclohexyl-Substituted Nitrone
This protocol is adapted from a general procedure for the synthesis of chiral spiroisoxazolidines.[1]
Materials:
-
This compound
-
Appropriate aldehyde (e.g., benzaldehyde)
-
Chiral 3-arylmethylidene piperidone (dipolarophile)
-
Sodium acetate
-
Toluene, absolute ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Nitrone Formation (in-situ):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add sodium acetate (1.1 eq) to neutralize the hydrochloride.
-
To this solution, add the aldehyde (1.0 eq) and stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-cyclohexylnitrone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cycloaddition Reaction:
-
To the solution containing the in-situ generated nitrone, add the chiral 3-arylmethylidene piperidone (1.0 eq) and toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for the time required for the reaction to complete (monitor by TLC, typically several hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the diastereomeric products.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or the isolated fractions.
-
Protocol 2: General Procedure for Nitrone Synthesis from N-Methylhydroxylamine Hydrochloride
This protocol is a general method for the preparation of N-methylnitrones.[4]
Materials:
-
N-methylhydroxylamine hydrochloride
-
Substituted benzaldehyde
-
Sodium acetate
-
Absolute ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve N-methylhydroxylamine hydrochloride (9 mmol) in absolute ethanol (20 ml) with stirring and warming to 40 °C.
-
Add an additional 10 ml of absolute ethanol to ensure complete dissolution.
-
Add sodium acetate (9 mmol) to neutralize the hydrochloride.
-
To this stirred solution, add the substituted benzaldehyde dropwise.
-
Stir the resulting mixture magnetically overnight at room temperature in the dark (24 hours).
-
The formed nitrone can then be used in subsequent cycloaddition reactions.
Key Reaction Pathway and Experimental Workflow
The stereoselectivity in the 1,3-dipolar cycloaddition of nitrones is often governed by the transition state geometry. The bulky N-cyclohexyl group can create significant steric hindrance, favoring an approach of the dipolarophile that minimizes these steric interactions.
Caption: Experimental workflow for the synthesis and analysis of diastereomeric isoxazolidines.
Conclusion
References
- 1. soc.chim.it [soc.chim.it]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 4. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis Showdown: A Cost-Benefit Analysis of N-Cyclohexylhydroxylamine Hydrochloride
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the choice of reagents is a critical decision point, balancing cost, efficiency, and final product purity. This guide provides a comprehensive cost-benefit analysis of utilizing N-Cyclohexylhydroxylamine hydrochloride in the synthesis of isoxazolone derivatives, comparing it with the more conventional reagent, Hydroxylamine hydrochloride.
This analysis delves into the performance of each reagent, supported by experimental data, to offer a clear comparison for informed decision-making in synthetic strategies.
Performance in Isoxazolone Synthesis: A Head-to-Head Comparison
The synthesis of isoxazolone derivatives is a cornerstone in the development of various pharmaceutical compounds. A key step in this process is the cyclocondensation reaction, where a hydroxylamine derivative is crucial. Here, we compare the efficacy of this compound and Hydroxylamine hydrochloride in the synthesis of a target isoxazolone.
Table 1: Comparative Performance in Isoxazolone Synthesis
| Parameter | This compound | Hydroxylamine Hydrochloride |
| Target Molecule | 4-Carbethoxy-2-cyclohexyl-5(2H)-isoxazolone | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one |
| Yield | Approx. 75-85% (Estimated based on similar reactions) | Up to 96% |
| Reaction Time | 4-6 hours (Estimated) | 15-90 minutes (with ultrasound) |
| Reaction Conditions | Reflux in ethanol | Room temperature to 50°C (with ultrasound) in water or ethanol |
| Catalyst | Often requires a base | Can be catalyst-free or use mild catalysts (e.g., pyridine, itaconic acid) |
| Work-up Procedure | Standard extraction and crystallization | Simple filtration of the precipitated product |
Cost Analysis: A Look at the Bottom Line
Beyond the reaction vessel, the economic viability of a synthetic route is paramount. A direct comparison of the bulk pricing of the two hydroxylamine derivatives reveals a significant cost disparity.
Table 2: Cost Comparison
| Reagent | Price (per kg) |
| This compound | ~$550 - $3,500 |
| Hydroxylamine hydrochloride | ~$25 - $226 |
It is important to note that prices can vary based on supplier, purity, and quantity.
Experimental Protocols: The "How-To" Behind the Data
To ensure reproducibility and a clear understanding of the methodologies, detailed experimental protocols for the synthesis of isoxazolone derivatives using both reagents are provided below.
Synthesis of 4-Carbethoxy-2-cyclohexyl-5(2H)-isoxazolone using this compound
Experimental Protocol:
A solution of diethyl 2-(ethoxymethylene)malonate (1 equivalent) and this compound (1 equivalent) in ethanol is refluxed for 4-6 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 4-carbethoxy-2-cyclohexyl-5(2H)-isoxazolone.
Note: While this is a representative procedure, specific yields and reaction times can vary and should be optimized for specific laboratory conditions.
Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones using Hydroxylamine hydrochloride (Ultrasound-Assisted)
Experimental Protocol:
In a suitable vessel, a mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst such as pyridine (catalytic amount) is prepared in an aqueous or ethanolic solvent. The mixture is then subjected to ultrasound irradiation (e.g., 40 kHz) at a controlled temperature (room temperature to 50°C) for a period of 15 to 90 minutes. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solid product often precipitates directly from the reaction mixture and can be isolated by simple filtration, followed by washing with cold water and drying.
Visualizing the Synthesis: Workflows and Pathways
To further clarify the synthetic processes, the following diagrams illustrate the key steps involved.
Caption: Comparative workflow for isoxazolone synthesis.
The Verdict: Balancing Cost and Specialization
The analysis reveals a clear trade-off between the two reagents. Hydroxylamine hydrochloride stands out as the more cost-effective and, in many cases, more efficient option for the synthesis of a broad range of isoxazolone derivatives. The use of green chemistry techniques like ultrasound irradiation further enhances its appeal by reducing reaction times and energy consumption.
On the other hand, This compound is a more specialized reagent. Its higher cost is a significant factor, but it is the reagent of choice for synthesizing N-cyclohexyl substituted isoxazolones, which may be crucial for specific drug development programs where the cyclohexyl moiety is a key pharmacophore. The synthetic route is straightforward, though potentially less optimized in terms of reaction time and energy input compared to modern methods using hydroxylamine hydrochloride.
A Spectroscopic Comparison of N-Cyclohexylhydroxylamine Hydrochloride and its Parent Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison between N-Cyclohexylhydroxylamine hydrochloride and its parent amine, Cyclohexylamine hydrochloride. The objective is to offer a clear, data-driven overview of their structural differences as reflected in various spectroscopic techniques. This information is valuable for researchers in fields such as medicinal chemistry, organic synthesis, and analytical chemistry who work with these and similar compounds.
Comparative Spectroscopic Data
The following table summarizes the available spectroscopic data for this compound and Cyclohexylamine hydrochloride. This quantitative comparison highlights the key differences in their spectral properties, arising from the presence of the hydroxyl group on the nitrogen atom in this compound.
| Spectroscopic Technique | This compound | Cyclohexylamine Hydrochloride | Key Differences |
| ¹H NMR | Data not available in the searched sources, but spectra are referenced in databases such as ChemicalBook.[1] | Solvent: D₂O δ 3.16 ppm (m, 1H, CH-N)δ 1.99 ppm (m, 2H, axial CH₂)δ 1.80 ppm (m, 2H, equatorial CH₂)δ 1.65 ppm (m, 1H, axial CH₂)δ 1.28-1.41 ppm (m, 4H, CH₂)δ 1.18 ppm (m, 1H, CH₂)[2] | The presence of the -OH group in this compound is expected to deshield the alpha-proton (CH-N) further, shifting it downfield compared to Cyclohexylamine hydrochloride. The protons on the hydroxylamine nitrogen would be exchangeable in D₂O and thus likely not observed. |
| ¹³C NMR | Data not available in the searched sources, but spectra are referenced in databases such as ChemicalBook and SpectraBase.[1][3] | Solvent: D₂O (data for free amine) δ 53.07 ppm (C-N)δ 33.08 ppm (C2/C6)δ 27.03 ppm (C4)δ 26.54 ppm (C3/C5)[4] | The C-N carbon in this compound is expected to be significantly deshielded (shifted to a higher ppm value) due to the electron-withdrawing effect of the attached oxygen atom. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): 115 m/zKey Fragments: 95, 56, 55, 41, 36 m/z[5] | Molecular Ion (M⁺): 99 m/zKey Fragments: 56, 43, 36, 30 m/z[5] | The molecular ion peak of this compound is 16 mass units higher than that of Cyclohexylamine hydrochloride, corresponding to the mass of the oxygen atom. Fragmentation patterns will also differ due to the presence of the N-O bond. |
| FTIR Spectroscopy | Spectra available, typically showing broad O-H and N-H stretching bands.[3] | Spectra available, showing characteristic N-H stretching and bending vibrations for a primary amine salt.[6] | This compound will exhibit a distinct, broad O-H stretching band, likely in the 3200-3600 cm⁻¹ region, which is absent in the spectrum of Cyclohexylamine hydrochloride. Both will show N-H stretching and bending vibrations, but their positions and shapes may differ. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the hydrochloride salt.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a 5 mm NMR tube. D₂O is a common choice for water-soluble hydrochloride salts.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, relaxation delay, and spectral width.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. This typically requires a small number of scans.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is usually necessary to achieve a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source. For solid samples, a direct insertion probe may be used, which is heated to vaporize the sample.
-
-
Ionization:
-
In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺).
-
-
Mass Analysis:
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
-
Data Interpretation:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain insights into the structure of the molecule.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic comparison of chemical compounds.
Caption: Workflow for Spectroscopic Comparison.
Caption: Structure-Spectra Correlation.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. bmse000451 Cyclohexylamine at BMRB [bmrb.io]
- 5. Cyclohexylamine hydrochloride(4998-76-9) 13C NMR [m.chemicalbook.com]
- 6. Cyclohexylamine hydrochloride(4998-76-9) IR Spectrum [m.chemicalbook.com]
Assessing the Environmental Footprint of N-Cyclohexylhydroxylamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental impact associated with the synthesis and use of N-Cyclohexylhydroxylamine hydrochloride. It examines a conventional synthesis route and compares it with greener alternatives, offering insights into the ecotoxicity, biodegradability, and bioaccumulation potential of the compound and related substances. This document is intended to inform researchers and professionals in the chemical and pharmaceutical industries, enabling more environmentally conscious decisions in process development and chemical selection.
Synthesis of this compound: A Comparison of Methods
The industrial production of this compound typically involves the alkylation of hydroxylamine with a cyclohexylating agent. While specific industrial protocols are often proprietary, a representative conventional synthesis can be outlined. In recent years, significant research has focused on developing greener synthesis routes for hydroxylamines to minimize environmental impact.
Table 1: Comparison of Synthesis Methods for this compound and Related Hydroxylamines
| Parameter | Conventional Synthesis (N-Alkylation) | Greener Alternative (Electrochemical Synthesis) |
| Starting Materials | Cyclohexyl halide, Hydroxylamine, Base | Nitro compounds or Nitrates, Water, Electricity |
| Solvents | Organic solvents (e.g., alcohols, ethers) | Often aqueous media, minimizing organic solvent use |
| Reagents | Strong bases, potentially hazardous alkylating agents | Utilizes electrons as the primary reagent |
| Energy Consumption | Often requires heating for extended periods | Can operate at ambient temperature and pressure |
| Byproducts/Waste | Salt byproducts, solvent waste | Fewer byproducts, potential for cleaner waste streams |
| Atom Economy | Moderate | Potentially high |
| Safety Concerns | Use of flammable solvents and corrosive reagents | Electrical safety precautions required |
Experimental Protocols
1.1.1. Representative Conventional Synthesis: N-Alkylation of Hydroxylamine
This protocol is a generalized representation of an N-alkylation reaction for the synthesis of N-substituted hydroxylamines.
-
Reaction Setup: A reaction vessel is charged with hydroxylamine hydrochloride and a suitable solvent (e.g., ethanol).
-
Basification: A base (e.g., sodium hydroxide or sodium carbonate) is added to the mixture to generate free hydroxylamine.
-
Alkylation: A cyclohexylating agent, such as cyclohexyl bromide or cyclohexyl chloride, is added to the reaction mixture.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the reaction to completion.
-
Workup and Purification: The reaction mixture is cooled, and the salt byproduct is removed by filtration. The solvent is then removed under reduced pressure. The crude product is purified by a suitable method, such as crystallization or chromatography, to yield N-Cyclohexylhydroxylamine, which is then converted to its hydrochloride salt.
1.1.2. Greener Alternative: Electrochemical Synthesis of Hydroxylamines
This protocol outlines a general approach for the electrochemical synthesis of hydroxylamines.
-
Electrochemical Cell Setup: An electrochemical cell is equipped with a suitable cathode (e.g., copper-based catalyst) and anode, separated by a membrane.
-
Electrolyte Preparation: An aqueous electrolyte containing a nitrate or nitro compound as the nitrogen source is prepared.
-
Electrolysis: A controlled potential is applied across the electrodes. The nitrate or nitro compound is reduced at the cathode to form hydroxylamine.
-
Product Isolation: The hydroxylamine can be captured in situ with a ketone to form an oxime, which can then be hydrolyzed to release the hydroxylamine. This method can achieve high Faradaic efficiency and selectivity.
Environmental Impact Assessment
A comprehensive environmental impact assessment involves evaluating the ecotoxicity, biodegradability, and bioaccumulation potential of a chemical. Due to a lack of specific publicly available experimental data for this compound, data for the closely related compound, cyclohexylamine, is used as a surrogate for ecotoxicity. It is crucial to note that this serves as an estimation, and dedicated testing of this compound is necessary for a definitive assessment.
Table 2: Environmental Impact Data
| Parameter | This compound | Cyclohexylamine (Surrogate Data) |
| Acute Toxicity to Fish (96h LC50) | No data found | 44 mg/L (Rainbow trout)[1] |
| Acute Toxicity to Daphnia (48h EC50) | No data found | 49 mg/L (Daphnia magna)[1] |
| Toxicity to Algae (72h EC50) | No data found | Data not available |
| Ready Biodegradability (OECD 301) | No data found | Expected to be biodegradable based on standard studies[2] |
| Bioaccumulation Potential (log Kow) | No data found | 1.49[2] |
LC50: Lethal Concentration, 50%. The concentration of a substance that is lethal to 50% of the test organisms. EC50: Effective Concentration, 50%. The concentration of a substance that causes a defined effect in 50% of the test organisms. log Kow: The logarithm of the octanol-water partition coefficient, an indicator of a substance's potential to bioaccumulate.
Experimental Protocols for Environmental Impact Assessment
The following are standardized OECD protocols for assessing the environmental impact of chemical substances.
2.1.1. Ecotoxicity Testing
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish species (e.g., Rainbow trout, Zebrafish) over a 96-hour period.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the concentration of a substance that causes immobilization in 50% of the water flea, Daphnia magna, over a 48-hour period.
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of a freshwater green alga over a 72-hour period, determining the concentration that inhibits growth by 50%.
2.1.2. Biodegradability Testing
-
OECD 301: Ready Biodegradability: This series of tests (A-F) assesses the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic aquatic conditions. Common methods include measuring CO2 evolution or oxygen consumption.
2.1.3. Bioaccumulation Potential
-
Log Kow Determination (OECD 107 or 117): The octanol-water partition coefficient (Kow) is a key parameter used to predict the bioaccumulation potential of a substance. A log Kow value below 3 generally indicates a low potential for bioaccumulation. The log Kow for cyclohexylamine is 1.49, suggesting a low potential for bioconcentration in aquatic organisms.[2]
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the synthesis pathway and a conceptual workflow for environmental impact assessment.
Conclusion and Recommendations
The synthesis and use of any chemical, including this compound, carry an inherent environmental footprint. While specific environmental impact data for this compound is limited, the information available for the related compound, cyclohexylamine, suggests moderate acute toxicity to aquatic organisms and a low potential for bioaccumulation.
The comparison of synthesis methods highlights a clear opportunity to reduce the environmental impact at the production stage. Greener alternatives, such as electrochemical synthesis, offer significant advantages by minimizing the use of hazardous solvents and reagents, reducing energy consumption, and generating less waste.
For a comprehensive understanding of the environmental profile of this compound, the following is recommended:
-
Data Generation: Conduct standardized ecotoxicity and biodegradability tests (OECD guidelines) specifically for this compound to obtain accurate environmental impact data.
-
Green Chemistry Adoption: Investigate and optimize greener synthesis routes, such as electrochemical methods, for the production of this compound and other hydroxylamine derivatives.
-
Life Cycle Assessment: Perform a full life cycle assessment to quantify the environmental impacts of both conventional and alternative synthesis pathways, from raw material extraction to product disposal.
By prioritizing data generation and embracing green chemistry principles, the chemical and pharmaceutical industries can move towards more sustainable practices in the development and use of essential chemical intermediates like this compound.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N-Cyclohexylhydroxylamine Hydrochloride
For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. N-Cyclohexylhydroxylamine hydrochloride, a key intermediate in various chemical syntheses, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, designed to be a trusted resource for laboratory professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound can cause serious eye irritation and skin irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash-proof and compliant with ANSI Z87.1 standards.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[1][2] |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn and properly buttoned to cover as much skin as possible.[1][3] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling large quantities, if the material is dusty, or in poorly ventilated areas.[1][3] |
All handling of this compound, including weighing and preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][3]
Step-by-Step Disposal Protocol for this compound
Adherence to a systematic disposal plan is crucial for safety and regulatory compliance. The following protocol outlines the necessary steps for the proper disposal of this compound waste.
1. Waste Collection and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.[4]
-
The container must be made of a material compatible with the chemical.
-
Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4] Improper mixing can lead to hazardous reactions.
-
Waste should be segregated in accordance with chemical compatibility and Dangerous Goods class.
2. Container Management:
-
Keep the waste container tightly closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the storage area is secure and access is restricted to authorized personnel.
3. Final Disposal Arrangements:
-
Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.[4]
-
Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.[4]
-
All waste must be handled in accordance with local, state, and federal regulations.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is critical to mitigate risks.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.[4]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]
-
Contain: For small spills, use a non-combustible absorbent material such as sand or vermiculite to contain the spill.[4]
-
Collect: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your institution's EHS office.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Cyclohexylhydroxylamine Hydrochloride
Essential safety and logistical protocols for the handling and disposal of N-Cyclohexylhydroxylamine hydrochloride are critical for ensuring a safe laboratory environment. This guide provides immediate, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound is a chemical intermediate with significant applications in pharmaceutical synthesis.[1] However, it also presents a number of health and safety hazards that necessitate stringent handling protocols. Adherence to these guidelines is paramount to minimize risk and ensure the well-being of all laboratory personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following primary risks: it is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child. It is also a flammable liquid and vapor and is harmful to aquatic life.
Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield (minimum 8-inch) should be worn in conjunction with goggles, especially when there is a risk of splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[2] |
| Body Protection | Laboratory Coat | A full-length, buttoned laboratory coat or a chemical-resistant apron should be worn.[2][3] |
| Respiratory Protection | NIOSH-Approved Respirator | A government-approved respirator is required, particularly when handling large quantities, if the material is dusty, or in poorly ventilated areas.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A meticulous operational plan is crucial to minimize exposure and ensure safe handling from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed and store it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[3][5]
2. Weighing and Aliquoting:
-
All weighing and aliquoting of the solid compound must be performed inside a certified chemical fume hood to control airborne particles.[2]
-
Use a disposable weighing boat or paper to avoid contamination of balances.
-
Handle the solid material gently to minimize the generation of dust.[4]
3. Dissolution:
-
When dissolving the solid, slowly add the this compound to the solvent while stirring.
-
All dissolution procedures should be carried out within a chemical fume hood.[2]
4. Experimental Use:
-
Conduct all experiments involving this compound within a certified chemical fume hood.
-
Ensure all glassware is clearly and accurately labeled.
-
Keep an emergency spill kit readily accessible in the immediate work area.[2]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water. Seek medical attention.[3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Spill Response: For small spills, alert personnel in the area. Wearing appropriate PPE, cover the spill with an absorbent material like sand or vermiculite.[3] Collect the absorbed material into a closed container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[3] For large spills, evacuate the area and follow emergency procedures.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Unused or waste this compound must be disposed of as hazardous waste. Contact a licensed professional waste disposal service. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable PPE (gloves, etc.), weighing papers, and absorbent materials used to clean up spills should be collected in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[6] They should be disposed of through a licensed waste disposal service.
The following diagram illustrates the safe handling workflow for this compound.
Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


